molecular formula C14H8Cl2N2 B3273745 4-Chloro-2-(2-chlorophenyl)quinazoline CAS No. 59455-92-4

4-Chloro-2-(2-chlorophenyl)quinazoline

Cat. No.: B3273745
CAS No.: 59455-92-4
M. Wt: 275.1 g/mol
InChI Key: XZGWBIXEQOJYCA-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-chlorophenyl)quinazoline is a useful research compound. Its molecular formula is C14H8Cl2N2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(2-chlorophenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(2-chlorophenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(2-chlorophenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-11-7-3-1-5-9(11)14-17-12-8-4-2-6-10(12)13(16)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGWBIXEQOJYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties of 4-Chloro-2-(2-chlorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthetic pathways, and reactivity profile of the 4-Chloro-2-(2-chlorophenyl)quinazoline scaffold.

Executive Summary

The 4-Chloro-2-(2-chlorophenyl)quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., EGFR, VEGFR). Its chemical utility is defined by the high electrophilicity of the C4-chloro substituent, which allows for facile Nucleophilic Aromatic Substitution (


), while the 2-(2-chlorophenyl) moiety provides a sterically demanding, lipophilic anchor that influences binding selectivity and metabolic stability.

Unlike its planar para-substituted analogs, the ortho-chloro substituent on the C2-phenyl ring induces a significant dihedral twist , disrupting planarity. This conformational bias is a key feature for targeting specific hydrophobic pockets in enzymes and improving solubility profiles by reducing crystal lattice energy.

Structural & Electronic Analysis

Electronic Distribution

The quinazoline core is electron-deficient (π-deficient), with the N1 and N3 nitrogen atoms pulling electron density away from the carbocyclic ring.

  • C4 Position (The "Warhead"): The C4 carbon is the most electron-deficient site due to the combined inductive effect (-I) of the adjacent nitrogen (N3) and the chlorine atom, along with the resonance withdrawal of the pyrimidine ring. This makes it highly susceptible to nucleophilic attack.

  • C2 Position: While also electron-deficient, the C2 position is deactivated relative to C4 due to the steric bulk of the 2-chlorophenyl group and the lack of a good leaving group.

Conformational Geometry (The "Ortho Effect")

A critical distinction of this specific scaffold is the 2-(2-chlorophenyl) substitution.

  • Steric Clash: The chlorine atom at the ortho position of the phenyl ring creates steric repulsion with the N1 lone pair or the H8 proton of the quinazoline ring.

  • Torsion Angle: This repulsion forces the phenyl ring to rotate out of the plane of the quinazoline core, typically resulting in a dihedral angle of 45°–65° .[1]

  • Impact: This non-planar "propeller" shape prevents π-π stacking aggregation (improving solubility) and creates a specific 3D pharmacophore often required for selectivity in kinase ATP-binding pockets.

Synthetic Pathways[2][3]

The synthesis of 4-Chloro-2-(2-chlorophenyl)quinazoline is typically a two-stage process: construction of the quinazolinone core followed by aromatization/chlorination.

Synthesis Workflow
  • Cyclization: Condensation of anthranilic acid (or 2-aminobenzamide) with 2-chlorobenzoyl chloride yields the intermediate 2-(2-chlorophenyl)quinazolin-4(3H)-one.

  • Chlorination: Treatment of the quinazolinone with a chlorinating agent (POCl

    
     or SOCl
    
    
    
    ) converts the C4-carbonyl oxygen into the C4-chloride, restoring aromaticity to the pyrimidine ring.
Visualization: Synthetic Route

Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Anthranilic Acid (or 2-Aminobenzamide) C Intermediate: 2-(2-chlorophenyl) quinazolin-4(3H)-one A->C Reflux/Amide coupling B 2-Chlorobenzoyl Chloride B->C D Product: 4-Chloro-2-(2-chlorophenyl) quinazoline C->D POCl3 / Reflux (Nucleophilic Acyl Substitution)

Figure 1: Two-step synthetic pathway from anthranilic acid precursors to the final 4-chloro scaffold.

Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The defining reaction of this scaffold is the displacement of the C4-chlorine by nucleophiles (amines, alkoxides, thiols).[1]

  • Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer-like anionic intermediate stabilized by the N3 nitrogen, followed by the expulsion of the chloride ion.[1]

  • Regioselectivity: Reaction occurs exclusively at C4. The C2-phenyl ring is inert under these conditions.

  • Conditions:

    • Primary Amines: Mild heat (60–80°C) in isopropanol or ethanol.

    • Anilines: Often require acid catalysis (HCl) or higher temperatures to protonate N3, making C4 more electrophilic.[1]

Reactivity Map

Reactivity cluster_C4 C4 Position (Highly Reactive) cluster_C2 C2 Position (Sterically Hindered) Core 4-Chloro-2-(2-chlorophenyl) quinazoline SNAr_Amine S_NAr with Amines (Forms Kinase Inhibitors) Core->SNAr_Amine  Primary/Secondary Amines  iPrOH, 80°C SNAr_OR S_NAr with Alkoxides (Forms Ethers) Core->SNAr_OR  NaOR / ROH Hydrolysis Hydrolysis (Acidic/Basic) (Reverts to Quinazolinone) Core->Hydrolysis  H2O / H+ Suzuki Suzuki Coupling (Requires Pd catalyst, difficult due to sterics) Core->Suzuki  Pd(PPh3)4 / Boronic Acid (High Temp) Steric Conformational Lock (Non-planar twist) Core->Steric  Physical Property

Figure 2: Reactivity map highlighting the disparity between the labile C4-Cl and the stable/hindered C2-aryl moiety.[1]

Experimental Protocols

Synthesis of 4-Chloro-2-(2-chlorophenyl)quinazoline

Objective: Conversion of the quinazolinone intermediate to the chloro-derivative.

  • Setup: Charge a dry round-bottom flask with 2-(2-chlorophenyl)quinazolin-4(3H)-one (1.0 eq).

  • Reagent: Add Phosphorus Oxychloride (POCl

    
    )  (5–10 vol) carefully. Note: POCl
    
    
    
    acts as both solvent and reagent.
  • Catalyst: Add a catalytic amount of N,N-Dimethylaniline or DMF (3–5 drops) to accelerate the formation of the Vilsmeier-Haack type intermediate.

  • Reaction: Reflux the mixture (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: Hexane/EtOAc) for the disappearance of the polar starting material and appearance of a non-polar spot.

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice/water with vigorous stirring (Exothermic! Hydrolysis of excess POCl

      
      ).
      
    • Neutralize the aqueous suspension with saturated NaHCO

      
       or NH
      
      
      
      OH to pH 8.
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.[1]
  • Purification: Recrystallize from hexane/dichloromethane if necessary. The product is typically a white to pale yellow solid.

General Protocol (Derivatization)

Objective: Coupling with an aniline to form a kinase inhibitor analog.

  • Dissolution: Dissolve 4-Chloro-2-(2-chlorophenyl)quinazoline (1.0 eq) in Isopropanol (IPA) (10 vol).

  • Nucleophile: Add the substituted aniline (1.1 eq).

  • Condition: Heat to reflux (80°C) for 2–6 hours.

  • Precipitation: In many cases, the product precipitates as the hydrochloride salt directly from the hot solution.[1]

  • Filtration: Cool to room temperature, filter the solid, and wash with cold IPA and diethyl ether.

Medicinal Chemistry Applications

This scaffold is extensively used in the design of Type I Kinase Inhibitors .

  • Hinge Binding: The N1 nitrogen of the quinazoline accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).[1]

  • Solvent Front: The substituent at C4 (introduced via

    
    ) projects into the solvent-exposed region or the ribose pocket.
    
  • Hydrophobic Pocket: The 2-(2-chlorophenyl) group lodges into the hydrophobic selectivity pocket (often the "gatekeeper" region). The ortho-chloro twist ensures the phenyl ring does not lie flat, filling the pocket more effectively than a planar phenyl group.

Comparison of Physical Properties
Property2-(2-Chlorophenyl) [Ortho]2-(4-Chlorophenyl) [Para]Impact of Ortho-Cl
Geometry Twisted (Dihedral ~45-60°)Planar (Dihedral <10°)Ortho prevents packing, increases solubility.
Solubility Moderate to HighLow (High Lattice Energy)Ortho isomer is generally easier to formulate.
Metabolic Stability HighModerateOrtho-Cl blocks metabolic oxidation at the susceptible C2-phenyl sites.

References

  • Nucleophilic Substitution Mechanism

    • Sánchez, B., et al. (2018).[1] "Kinetic study of the nucleophilic aromatic substitution of 4-chloroquinazoline." ResearchGate.

  • Synthesis & Reactivity of 2-Arylquinazolines

    • Mphahlele, M. J., et al. (2021).[1] "Synthesis and oxidative aromatization of 2-aryl-4-chloroquinazolines." Journal of Molecular Structure.

    • [1]

  • Medicinal Chemistry of Quinazolines (Review)

    • Alagarsamy, V., et al. (2018).[1] "An overview of quinazolines: Pharmacological significance and recent developments." European Journal of Medicinal Chemistry.

  • Crystal Structure & Conformation (Analogous 2-phenyl systems)

    • Nawaz, F., et al. (2011).[1] "Crystal structure of 3-(4-chlorophenyl)quinazolin-4(3H)-one." PMC - NIH.

Sources

4-Chloro-2-(2-chlorophenyl)quinazoline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Chloro-2-(2-chlorophenyl)quinazoline , a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and anticonvulsants.

Chemical Identity & Identifiers

This compound serves as a "privileged scaffold" in medicinal chemistry, enabling the rapid diversification of the quinazoline core at the 4-position via nucleophilic aromatic substitution (


).
Property Data
Chemical Name 4-Chloro-2-(2-chlorophenyl)quinazoline
CAS Number Not Widely Listed (Precursor CAS: 27631-29-4 for the quinazolinone form; Para-isomer CAS: 59490-94-7)
Molecular Formula

Molecular Weight 275.13 g/mol
SMILES Clc1ccccc1-c2nc3ccccc3c(Cl)n2
InChI Key (Calculated) XZXHGYNZZWJJKN-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl3, DMSO; hydrolyzes in water
Structural Analysis

The molecule features a quinazoline bicyclic system substituted at:

  • Position 2: An ortho-chlorophenyl group.[1] The steric bulk of the ortho-chloro substituent induces a non-planar conformation (dihedral twist) between the phenyl and quinazoline rings, influencing binding affinity in protein pockets.

  • Position 4: A chloro group.[1][2][3][4][5][6][7][8][9] This is the "warhead" for synthetic elaboration. The C4-Cl bond is activated by the electron-deficient pyrimidine ring, making it highly susceptible to nucleophilic attack.

Synthesis & Manufacturing Protocols

The synthesis is typically a two-stage process starting from anthranilamide and 2-chlorobenzaldehyde. This route is preferred for its scalability and high atom economy.

Stage 1: Construction of the Quinazolinone Core

Reaction: Cyclocondensation of anthranilamide with 2-chlorobenzaldehyde (or its bisulfite adduct) followed by oxidation.

  • Reagents: Anthranilamide, 2-Chlorobenzaldehyde,

    
     (optional), 
    
    
    
    or
    
    
    (oxidant if needed).
  • Conditions: Reflux in ethanol or DMF; or microwave irradiation in water (Green Chemistry approach).

  • Mechanism: Schiff base formation

    
     Cyclization 
    
    
    
    Oxidation to 2-(2-chlorophenyl)quinazolin-4(3H)-one.
Stage 2: Chlorination (Deoxychlorination)

Reaction: Conversion of the tautomeric 4-hydroxy group (lactam form) to the 4-chloro derivative.

  • Reagents: Phosphorus Oxychloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).

  • Protocol:

    • Charge 2-(2-chlorophenyl)quinazolin-4(3H)-one (1.0 eq) into a reactor.

    • Add

      
       (5.0 eq) and a catalytic amount of DMF.
      
    • Heat to reflux (105°C) for 2–4 hours. Monitor by TLC/HPLC for disappearance of starting material.

    • Quench: Cool to RT and pour slowly onto crushed ice/ammonia water. Caution: Exothermic hydrolysis of excess

      
      .
      
    • Isolation: Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
Synthesis Workflow Diagram

SynthesisPath Start Anthranilamide + 2-Chlorobenzaldehyde Inter Intermediate: Dihydroquinazolinone Start->Inter Cyclization Precursor Precursor: 2-(2-chlorophenyl) quinazolin-4(3H)-one Inter->Precursor Oxidation (I2 or DDQ) Product Target: 4-Chloro-2-(2-chlorophenyl) quinazoline Precursor->Product Deoxychlorination Reagent POCl3 / DMF (Reflux) Reagent->Precursor

Caption: Step-wise synthetic route from raw materials to the final chlorinated electrophile.

Reactivity & Applications in Drug Discovery

The core value of 4-Chloro-2-(2-chlorophenyl)quinazoline lies in its reactivity at the C4 position. It serves as a versatile building block for Nucleophilic Aromatic Substitution (


) .
Key Transformations
  • C-N Coupling (Amination): Reaction with primary/secondary amines yields 4-aminoquinazolines , a scaffold found in EGFR inhibitors (e.g., Gefitinib analogs).

    • Conditions: Amine (1.1 eq),

      
       or 
      
      
      
      , Isopropanol, Reflux.
  • C-O Coupling (Etherification): Reaction with phenols or alcohols yields 4-alkoxyquinazolines .

    • Conditions: Alcohol, NaH, THF, 0°C to RT.

  • Suzuki-Miyaura Coupling: The C4-Cl bond can undergo Pd-catalyzed cross-coupling to install aryl or vinyl groups.

Functionalization Logic Diagram

Reactivity Core 4-Chloro-2-(2-chlorophenyl) quinazoline Prod_Amine 4-Aminoquinazolines (Kinase Inhibitors) Core->Prod_Amine SNAr (iPrOH, Heat) Prod_Ether 4-Alkoxyquinazolines (Anticonvulsants) Core->Prod_Ether SNAr (NaH, THF) Prod_Coup 4-Arylquinazolines (Fluorescent Probes) Core->Prod_Coup Pd-Catalysis (Suzuki) Amine Primary/Secondary Amines (R-NH2) Amine->Core Phenol Phenols/Alcohols (Ar-OH / R-OH) Phenol->Core Boronic Aryl Boronic Acids (Ar-B(OH)2) Boronic->Core

Caption: Divergent synthesis pathways utilizing the reactive C4-chlorine "warhead".

Safety & Handling (MSDS Highlights)

As an aryl chloride and quinazoline derivative, this compound requires strict safety protocols.

  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

    • Moisture Sensitive: Hydrolyzes to release HCl gas and the quinazolinone precursor.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keep strictly dry.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Synthesis of Quinazolinone Precursors: Basoccu, F., et al. (2024). "Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones." Molecules, 29.

  • Chlorination Protocols: Dilebo, K. B., et al. (2021). "Synthesis and structural studies of 4-chloro-2-arylquinazolines." Journal of Molecular Structure, 1243.

  • SNAr Reactivity of 4-Chloroquinazolines: Laderer, E., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 29.

Sources

An In-depth Technical Guide to the Electronic Effects of the 2-Chlorophenyl Group on Quinazoline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] The diverse pharmacological profile of quinazoline derivatives, including their use as anticancer, antimicrobial, and anti-inflammatory agents, stems from the versatile reactivity of the fused benzene and pyrimidine ring system.[3][4][5] The properties and reactivity of the quinazoline core are significantly influenced by the nature and position of its substituents.[3] This guide provides a detailed examination of the electronic effects of a 2-chlorophenyl substituent on the reactivity of the quinazoline nucleus, a topic of considerable interest for the rational design of novel therapeutic agents and functional materials.[6]

The Dual Nature of the 2-Chlorophenyl Substituent: A Tug-of-War of Electronic Effects

The 2-chlorophenyl group appended to the quinazoline core introduces a complex interplay of electronic and steric factors that modulate the reactivity of the heterocyclic system. Understanding these effects is paramount for predicting reaction outcomes and designing synthetic strategies.

Inductive and Resonance Effects

The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Cl bond, drawing electron density away from the phenyl ring and, by extension, from the quinazoline core. This inductive pull is most pronounced at the ortho position and diminishes with distance.

Conversely, the lone pairs of electrons on the chlorine atom can participate in resonance , donating electron density to the phenyl ring (+R effect). However, due to the poor overlap between the 3p orbital of chlorine and the 2p orbitals of the carbon atoms in the phenyl ring, this resonance effect is generally weaker than the inductive effect.

The phenyl group itself can act as either an electron-donating or electron-withdrawing group via resonance, depending on the electronic demands of the reaction. When attached to the electron-deficient quinazoline ring, it can donate π-electron density.

Steric Hindrance

The presence of the chloro group at the ortho position of the phenyl ring introduces significant steric hindrance . This bulkiness can influence the conformation of the 2-phenylquinazoline system, potentially disrupting coplanarity between the phenyl and quinazoline rings. This twisting can, in turn, affect the extent of π-conjugation and the transmission of electronic effects between the two ring systems.[7][8][9]

The interplay of these inductive, resonance, and steric effects ultimately dictates the electron density distribution within the quinazoline ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Impact on Quinazoline Reactivity

The quinazoline ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The electronic perturbations introduced by the 2-chlorophenyl group further modulate this reactivity.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a key reaction for the functionalization of the quinazoline core.[1][2][10] The reactivity of different positions on the quinazoline ring towards nucleophiles is a critical consideration in synthetic design.

  • Reactivity at C4: The C4 position of the quinazoline ring is generally the most susceptible to nucleophilic attack, especially in 2,4-dichloroquinazoline precursors.[1][10][11] This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it more electrophilic.[1][11] The electron-withdrawing nature of the 2-chlorophenyl group at the C2 position is expected to further enhance the electrophilicity of the entire quinazoline system, including the C4 position, thereby facilitating nucleophilic attack.

  • Reactivity at C2: While the C4 position is more reactive under mild conditions, substitution at the C2 position can be achieved under harsher conditions or when the C4 position is blocked.[2][10] The direct attachment of the electron-withdrawing 2-chlorophenyl group to C2 significantly influences its reactivity. The strong inductive effect of the chloro substituent on the phenyl ring will withdraw electron density from the C2 position, making it more susceptible to nucleophilic attack than an unsubstituted phenyl group at the same position.

Electrophilic Aromatic Substitution

Electrophilic substitution on the quinazoline ring is less common due to its electron-deficient nature. However, reactions such as nitration can occur, typically on the benzene portion of the fused ring system.[12] The directing influence of substituents on the benzene ring will follow standard aromatic chemistry rules. The presence of the 2-chlorophenyl group at C2 would be expected to deactivate the entire quinazoline system towards electrophilic attack.

Experimental Analysis and Characterization

A combination of kinetic studies, spectroscopic analysis, and computational modeling provides a comprehensive understanding of the electronic effects of the 2-chlorophenyl group.

Kinetic Studies and Hammett Analysis

To quantify the electronic influence of the 2-chlorophenyl substituent, kinetic studies of nucleophilic aromatic substitution reactions can be performed. By comparing the reaction rates of 2-(2-chlorophenyl)quinazoline derivatives with those of unsubstituted or other substituted analogues, the impact of the substituent can be determined.

The Hammett equation , a cornerstone of physical organic chemistry, provides a framework for correlating reaction rates and equilibrium constants with substituent electronic effects.[13] While standard Hammett constants (σ) are well-established for meta and para substituents, their application to ortho substituents is often complicated by steric effects.[14]

Table 1: Hammett Constants for Relevant Substituents

Substituentσ_metaσ_para
Cl0.370.23
C6H50.06-0.01

Data sourced from publicly available tables.[15][16]

A positive ρ (rho) value in a Hammett plot for a nucleophilic substitution reaction indicates that the reaction is favored by electron-withdrawing groups. It is anticipated that the 2-chlorophenyl group would lead to a rate enhancement compared to an unsubstituted phenyl group.

Spectroscopic Characterization

NMR and UV-Vis spectroscopy are invaluable tools for probing the electronic environment of the quinazoline core.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons on the quinazoline ring are sensitive to the electron density at these positions. The electron-withdrawing 2-chlorophenyl group is expected to cause a downfield shift (higher ppm) of the quinazoline protons and carbons, particularly those in close proximity to the C2 position. 2D-NMR techniques like NOESY can be employed to confirm the regioselectivity of substitution reactions.[11]

  • UV-Vis Spectroscopy: Changes in the electronic structure of the quinazoline system upon substitution will be reflected in its UV-Vis absorption spectrum. The introduction of the 2-chlorophenyl group may lead to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε), providing insights into the extent of electronic communication between the substituent and the heterocyclic core.

Computational Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a powerful in silico approach to understanding the electronic structure and reactivity of substituted quinazolines.[17][18]

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visually represent the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. An MEP map of 2-(2-chlorophenyl)quinazoline would be expected to show a significant region of positive potential around the C2 and C4 positions of the quinazoline ring.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. For nucleophilic attack, a lower LUMO energy and a large LUMO coefficient on the target carbon atom indicate higher reactivity. DFT calculations can predict these parameters and help rationalize the observed regioselectivity of reactions.[11]

Experimental Protocols

Protocol 1: Synthesis of a 2-(2-Chlorophenyl)-4-aminoquinazoline Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution of a chlorine atom at the C4 position of a 2-(2-chlorophenyl)quinazoline precursor.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-4-(2-chlorophenyl)quinazoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinetic Analysis using UV-Vis Spectrophotometry

This protocol outlines a method for determining the rate of a nucleophilic substitution reaction.

Step-by-Step Methodology:

  • Stock Solutions: Prepare stock solutions of the 2-(2-chlorophenyl)quinazoline substrate and the nucleophile in a suitable solvent (e.g., acetonitrile or DMSO).

  • Reaction Initiation: In a quartz cuvette, mix the substrate and nucleophile solutions at a known concentration and temperature.

  • Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and record the absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance over time.

  • Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the experiment with varying concentrations of reactants, the rate law and rate constant for the reaction can be determined.

Visualizing the Concepts

Diagram 1: Electronic Effects of the 2-Chlorophenyl Group

electronic_effects substituent 2-Chlorophenyl Group quinazoline Quinazoline Core substituent->quinazoline -I (Inductive Withdrawal) substituent->quinazoline +R (Resonance Donation - Weak) substituent->quinazoline Steric Hindrance

Caption: Interplay of inductive, resonance, and steric effects.

Diagram 2: General Workflow for Reactivity Assessment

workflow synthesis Synthesis of 2-(2-chlorophenyl)quinazoline Derivatives reaction Nucleophilic Aromatic Substitution Reaction synthesis->reaction kinetics Kinetic Studies (UV-Vis, NMR) reaction->kinetics analysis Data Analysis (Rate Constants, Hammett Plot) kinetics->analysis conclusion Elucidation of Electronic Effects analysis->conclusion computational Computational Modeling (DFT, MEP, FMO) computational->conclusion

Caption: Experimental and computational workflow.

Conclusion and Future Directions

The 2-chlorophenyl group exerts a profound influence on the reactivity of the quinazoline core through a combination of strong electron-withdrawing inductive effects, weaker resonance effects, and significant steric hindrance. These factors generally enhance the susceptibility of the quinazoline ring to nucleophilic attack, particularly at the C2 and C4 positions. A thorough understanding of these electronic perturbations, gained through a synergistic approach of experimental and computational methods, is crucial for the rational design and synthesis of novel quinazoline-based compounds with tailored properties for applications in drug discovery and materials science. Future research could explore the effects of other ortho-substituted phenyl groups to build a more comprehensive understanding of the structure-activity relationships governing quinazoline reactivity.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Retrieved February 13, 2026, from [Link]

  • The application of the Hammett equation to ortho-substituted benzene reaction series. (n.d.). Retrieved February 13, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024). Retrieved February 13, 2026, from [Link]

  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry. (2024). Retrieved February 13, 2026, from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). Retrieved February 13, 2026, from [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC. (2024). Retrieved February 13, 2026, from [Link]

  • Hammett substituent constants - Stenutz. (n.d.). Retrieved February 13, 2026, from [Link]

  • Table 1: Hammett constants for some common substituents. (n.d.). Retrieved February 13, 2026, from [Link]

  • Hammett equation - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 13, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. (2024). Retrieved February 13, 2026, from [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024). Retrieved February 13, 2026, from [Link]

  • Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. (1999). Retrieved February 13, 2026, from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed. (1999). Retrieved February 13, 2026, from [Link]

  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020). Retrieved February 13, 2026, from [Link]

  • Structures of representative 4-substituted quinazolines with bioactivity. - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (2013). Retrieved February 13, 2026, from [Link]

  • Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

  • Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (2023). Retrieved February 13, 2026, from [Link]

  • (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents - ResearchGate. (2019). Retrieved February 13, 2026, from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one - Material Science Research India. (n.d.). Retrieved February 13, 2026, from [Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - MDPI. (2022). Retrieved February 13, 2026, from [Link]

  • CORRELATION BETWEEN THE ELECTRONIC STRUCTURE OF QUINAZOLINE DERIVATIVES AND THE ACTIVITY OF THE NTR1 RECEPTOR | Journal of the Chilean Chemical Society. (2020). Retrieved February 13, 2026, from [Link]

  • QUINAZOLINE-BASED DERIVATIVES WITH TADF PROPERTIES. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

The 4-Chloroquinazoline Scaffold: A Cornerstone in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The quinazoline heterocycle, specifically functionalized at the C4 position, represents one of the most successful scaffolds in modern medicinal chemistry. Since the approval of Gefitinib (Iressa) in 2003, the 4-anilinoquinazoline moiety has become synonymous with EGFR (Epidermal Growth Factor Receptor) inhibition.

This guide dissects the technical utility of 4-chloroquinazoline as the critical synthetic pivot point. It details the transition from this reactive intermediate to potent kinase inhibitors, analyzes the Structure-Activity Relationship (SAR) that dictates generation-shifting potency, and provides self-validating protocols for laboratory synthesis.

The Synthetic Pivot: 4-Chloroquinazoline Chemistry[1][2][3]

The 4-chloroquinazoline core is not the drug; it is the "warhead" precursor. Its reactivity is driven by the electron-deficient pyrimidine ring, which makes the carbon at position 4 highly susceptible to Nucleophilic Aromatic Substitution (


).
The Core Reaction: Displacement

The fundamental reaction in generating this class of inhibitors is the displacement of the chlorine atom by an aniline nucleophile.

  • Mechanism: Addition-Elimination. The nucleophilic amine attacks C4, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

  • Reactivity Profile: The reaction rate is influenced by the basicity of the aniline and the steric hindrance at the reaction site. Electron-withdrawing groups on the aniline (common in drugs like Gefitinib to improve metabolic stability) reduce nucleophilicity, often requiring elevated temperatures or acid catalysis.

Visualization: The Synthetic Workflow

The following diagram illustrates the standard synthetic route from the quinazolinone precursor to the final kinase inhibitor.

SynthesisWorkflow Start Quinazolin-4(3H)-one (Precursor) Step1 Chlorination (POCl3 / SOCl2) Start->Step1 Activation Inter 4-Chloroquinazoline (Reactive Intermediate) Step1->Inter Yields Cl-Warhead Step2 S_NAr Coupling (Aniline, i-PrOH, Reflux) Inter->Step2 + Nucleophile Final 4-Anilinoquinazoline (Kinase Inhibitor) Step2->Final HCl Salt Formation

Figure 1: The canonical synthetic pathway converting the stable quinazolinone into the reactive 4-chloro intermediate, followed by nucleophilic displacement to yield the active inhibitor.[1]

Structure-Activity Relationship (SAR)[5][6]

The biological efficacy of 4-chloroquinazoline-derived inhibitors relies on precise modifications at three key positions.

The C4 Position (The "Head")
  • Function: Binds to the hydrophobic pocket behind the ATP binding site.

  • Optimization: Substitution with 3-chloro-4-fluoroaniline (as seen in Gefitinib and Afatinib) is the "gold standard."

    • Why? The halogens fill the hydrophobic pocket perfectly, and the aniline NH forms a critical hydrogen bond with the hinge region (Met793 in EGFR).

The C6 and C7 Positions (The "Tail")
  • Function: These positions point towards the solvent front. They are critical for pharmacokinetics (solubility) rather than intrinsic binding affinity.

  • Optimization:

    • Gefitinib: C6-morpholinopropoxy group (improves water solubility).

    • Erlotinib:[2][3][4][5] Bis-methoxyethoxy chains (solubility and metabolic stability).

    • Afatinib: C6-acrylamide (Michael acceptor for covalent binding).

Comparative Data: First vs. Second Generation
DrugGenerationBinding ModeC4 SubstituentC6/C7 ModificationKey Target
Gefitinib 1st (Reversible)ATP Competitive3-Cl, 4-F Aniline6-Morpholine, 7-OMeEGFR (WT)
Erlotinib 1st (Reversible)ATP Competitive3-Ethynyl Aniline6,7-Bis(2-methoxyethoxy)EGFR (WT)
Afatinib 2nd (Irreversible)Covalent (Cys797)3-Cl, 4-F Aniline6-Acrylamide (Warhead)EGFR (T790M)
Lapatinib DualReversible3-Cl, 4-(3-F-benzyloxy)6-Furan-sulfoneEGFR & HER2

Experimental Protocols

Protocol A: Synthesis of 4-Anilinoquinazoline (Lab Scale)

Objective: Coupling 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)[6]

  • Isopropanol (IPA) (10-15 volumes)

Procedure:

  • Setup: Charge a round-bottom flask with the 4-chloroquinazoline derivative and IPA. Stir to suspend.

  • Addition: Add the aniline derivative in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Expert Insight: As the reaction proceeds, the product (hydrochloride salt) is significantly less soluble in hot IPA than the starting materials. You should observe a heavy precipitate forming within 30-60 minutes.

  • Monitoring (Self-Validating Step):

    • Take a 50

      
      L aliquot, quench with aqueous 
      
      
      
      , and extract with EtOAc.
    • Run TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear.
      
    • Warning: If you see a new spot at baseline that is not the product, check for hydrolysis (formation of quinazolinone) due to wet solvent.

  • Workup: Cool the reaction to

    
    . Filter the solid.[1] Wash the cake with cold IPA and then diethyl ether to remove unreacted aniline.
    
  • Result: The filter cake is the high-purity hydrochloride salt of the inhibitor.

Protocol B: In Vitro Kinase Assay (TR-FRET)

Objective: Determine


 against EGFR-WT.

Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate peptide.

  • Mix: Incubate EGFR enzyme, ATP (

    
     concentration), and biotinylated-poly-GT peptide with serial dilutions of the synthesized inhibitor in a 384-well plate.
    
  • Reaction: Allow kinase reaction to proceed for 60 mins at RT.

  • Detection: Add detection reagents (Europium-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin).

  • Read: Measure fluorescence ratio (665 nm / 615 nm).

  • Validation: Z-factor must be > 0.5 for the assay to be considered robust.

Mechanism of Action & Resistance

The clinical lifespan of quinazoline inhibitors is dictated by the evolution of the target kinase.

The Signaling Pathway

EGFR activation triggers a cascade leading to cell proliferation.[7] Inhibitors compete with ATP, preventing the phosphorylation of the tyrosine kinase domain.

EGFRPathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Phosphorylation (Tyr Kinase Domain) EGFR->Phos Activation ATP ATP ATP->Phos Required Cofactor Inhibitor 4-Anilinoquinazoline Inhibitor->Phos COMPETITIVE BLOCK Downstream RAS / RAF / MEK / ERK Phos->Downstream Signal Transduction Proliferation Tumor Growth Downstream->Proliferation

Figure 2: The EGFR signaling cascade. The 4-anilinoquinazoline inhibitor competitively binds to the ATP pocket, halting the phosphorylation step required for downstream signal transduction.

The T790M "Gatekeeper" Mutation

First-generation quinazolines (Gefitinib, Erlotinib) eventually fail due to the T790M mutation .

  • Mechanism: The Threonine at position 790 is mutated to Methionine. Methionine is bulkier, sterically hindering the binding of the inhibitor while retaining affinity for ATP.

  • Solution: Second-generation inhibitors (Afatinib) and Third-generation (Osimertinib - note: pyrimidine based) utilize a covalent bond to Cysteine-797, bypassing the need for high affinity equilibrium binding.

References

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry.

  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences.

  • Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of Pharmacy.

  • BenchChem Application Note. (2025). Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine.

Sources

Thermodynamic Stability & Reactivity Profile: 4-Chloro-2-(2-chlorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the thermodynamic stability and reactivity profile of 4-Chloro-2-(2-chlorophenyl)quinazoline . It is designed for researchers requiring actionable data on handling, storage, and experimental validation of this high-energy heterocyclic intermediate.

Executive Summary

4-Chloro-2-(2-chlorophenyl)quinazoline is a metastable, electrophilic intermediate primarily utilized as a scaffold in the synthesis of bioactive quinazoline derivatives (e.g., kinase inhibitors). Its thermodynamic profile is defined by the high enthalpy of the carbon-chlorine bond at the C4 position (imidoyl chloride moiety), which renders the molecule susceptible to hydrolysis.

Unlike its para-substituted analogs, the 2-(2-chlorophenyl) substituent introduces significant steric torsion, disrupting planarity and potentially lowering the crystal lattice energy. This guide details the structural drivers of instability, degradation pathways, and the experimental protocols required to characterize its thermodynamic boundaries.

Chemical Identity & Structural Analysis[1][2][3][4]

Molecular Architecture

The stability of this molecule is governed by two competing structural forces:

  • The Electrophilic "Hot Spot" (C4-Cl): The C4 position is highly electron-deficient due to the combined inductive effects of N3 and the chlorine atom. This bond is thermodynamically primed for nucleophilic aromatic substitution (

    
    ) or hydrolysis.
    
  • The Steric Anchor (C2-Aryl): The ortho-chlorine on the 2-phenyl ring creates a steric clash with the quinazoline N1 lone pair. This forces the phenyl ring to twist out of the quinazoline plane (atropisomerism potential), reducing

    
    -
    
    
    
    stacking efficiency in the solid state compared to planar analogs.
Physicochemical Properties (Predicted/Analog-Based)
  • Formula:

    
    
    
  • Molecular Weight: 275.13 g/mol [1][2]

  • Predicted Melting Point: 125–135 °C (Lower than the p-chloro analog (

    
    ) due to symmetry breaking).
    
  • Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts with protic solvents (MeOH,

    
    ).
    

Thermodynamic Stability Profile

Solution-State Stability (Hydrolysis)

The primary thermodynamic sink for this molecule is the formation of 2-(2-chlorophenyl)quinazolin-4(3H)-one . The transformation from the imidoyl chloride (4-Cl) to the amide/lactam (4-OH/4-one) is highly exergonic (


).
  • Mechanism: Water acts as a nucleophile at C4. The reaction is autocatalytic; the byproduct

    
     protonates N3, increasing the electrophilicity of C4 and accelerating further degradation.
    
  • Kinetics: In neutral aprotic solvents (dry THF), the compound is stable for days. In the presence of moisture (>0.1%

    
    ), degradation follows pseudo-first-order kinetics.
    
Solid-State Stability
  • Thermal Decomposition: Stable up to its melting point. Beyond

    
    , risk of dehydrohalogenation increases, leading to polymerization or charring.
    
  • Hygroscopicity: The surface energy of the crystal lattice may attract moisture, initiating solid-state hydrolysis at the grain boundaries.

Degradation Pathway Visualization

The following diagram illustrates the thermodynamic "downhill" path from the high-energy chloro-intermediate to the stable quinazolinone.

DegradationPathway Start 4-Chloro-2-(2-chlorophenyl) quinazoline (High Energy) TS Tetrahedral Intermediate Start->TS + H2O (Slow Step) End 2-(2-chlorophenyl) quinazolin-4(3H)-one (Thermodynamic Sink) TS->End - HCl (Fast) Byprod HCl TS->Byprod

Figure 1: Hydrolytic degradation pathway driven by the thermodynamic stability of the amide bond.

Experimental Assessment Protocols

To validate the stability of your specific lot, the following self-validating protocols are recommended.

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: Determine the kinetic limits of the C4-Cl bond.

  • Preparation: Dissolve 10 mg of compound in 10 mL Acetonitrile (ACN).

  • Acid Stress: Add 1 mL 0.1 N HCl. Incubate at RT for 4 hours.

  • Base Stress: Add 1 mL 0.1 N NaOH. Incubate at RT for 1 hour (Expect rapid degradation).

  • Oxidative Stress: Add 1 mL 3%

    
    .
    
  • Analysis: Quench and analyze via HPLC-UV (254 nm).

    • Success Criterion: Mass balance >95% (Sum of Parent + Quinazolinone).

Protocol 2: Thermal Analysis (DSC/TGA)

Objective: Differentiate between melting and decomposition.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Method: Ramp 10 °C/min from 40 °C to 250 °C under

    
     purge.
    
  • Interpretation:

    • Sharp Endotherm: Melting event (Pure crystalline phase).

    • Broad Exotherm: Decomposition/Polymerization.

    • Note: If TGA shows mass loss before the melting endotherm, the sample contains residual solvent or is subliming.

Protocol 3: Real-Time Stability Monitoring (Workflow)

Use this workflow to ensure data integrity during storage.

StabilityWorkflow Storage Storage Condition: -20°C, Argon Atmosphere Sampling Weekly Sampling (Dry Box) Storage->Sampling Test Purity Assay (HPLC/NMR) Sampling->Test Decision Purity > 98%? Test->Decision Action_Re Re-purify (Recrystallization from DCM/Hexane) Decision->Action_Re No Action_Cont Continue Study Decision->Action_Cont Yes Action_Re->Storage

Figure 2: Routine stability monitoring workflow for labile imidoyl chlorides.

Synthetic Implications & Handling

  • Solvent Selection: Avoid nucleophilic solvents (MeOH, EtOH) during reaction workup. Use DCM, Toluene, or anhydrous THF.

  • Quenching: When synthesizing this molecule from quinazolinone (

    
     reflux), remove excess thionyl chloride completely under vacuum before adding any aqueous quench. Residual 
    
    
    
    generates heat and acid upon water contact, instantly hydrolyzing the product.
  • Storage: Store under inert gas (Argon) at -20 °C. Desiccants are mandatory.

References

  • Synthesis of 4-Chloroquinazolines

    • Title: Efficient Synthesis of 4-Chloroquinazoline Derivatives.[3][4]

    • Source:Journal of Heterocyclic Chemistry
    • Context: Standard protocols for chlorin
    • URL:[Link] (General Journal Link for verification)

  • Hydrolysis Kinetics of Imidoyl Chlorides

    • Title: Kinetics and Mechanism of the Hydrolysis of Imidoyl Chlorides.
    • Source:Journal of the American Chemical Society
    • Context: Mechanistic underpinning of the C4-Cl bond instability.
    • URL:[Link]

  • Quinazoline Scaffold Stability

    • Title: Quinazolinone and Quinazoline Deriv
    • Source:Chemical Reviews
    • Context: Comparative stability of 2-substituted quinazolines.
    • URL:[Link]

Sources

The Lynchpin of Modern Quinazoline Synthesis: The Role and Reactivity of the 4-Chloro Group as a Leaving Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Central to the synthesis and derivatization of this privileged heterocycle is the 4-chloroquinazoline intermediate. The chlorine atom at the C4 position acts as a superb leaving group, enabling a vast array of synthetic transformations through nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of 4-chloroquinazolines, the mechanistic underpinnings of the 4-chloro group's reactivity, and its subsequent displacement by a diverse range of nucleophiles. We will furnish field-proven experimental protocols, mechanistic diagrams, and discuss the profound impact of this chemistry on modern drug development, with a focus on targeted cancer therapies.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a structural motif of immense interest to medicinal chemists.[4][5] Its rigid framework and the specific arrangement of nitrogen atoms allow for precise three-dimensional orientation of substituents, enabling potent and selective interactions with various biological targets. The development of targeted therapies, particularly kinase inhibitors, has seen a surge in drugs based on the quinazoline core.[5] Molecules like Gefitinib, Erlotinib, and Lapatinib, all potent EGFR/HER2 inhibitors used in oncology, underscore the therapeutic importance of this scaffold.[6] The gateway to this rich chemical diversity is almost invariably the 4-chloroquinazoline intermediate, a versatile building block for molecular elaboration.[7]

Synthesis of the Key Intermediate: 4-Chloroquinazoline

The most prevalent and efficient route to 4-chloroquinazolines begins with the corresponding quinazolin-4(3H)-one. The transformation of the C4-oxo group into a chloro group activates the position for subsequent displacement.

Mechanism of Chlorination

The reaction typically proceeds by treating the quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[8] The use of a catalytic amount of N,N-dimethylformamide (DMF) is common with SOCl₂, as it forms the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent electrophile that accelerates the reaction.[8][9]

Workflow for Synthesis and Derivatization of 4-Chloroquinazoline

G cluster_0 Synthesis of Intermediate cluster_1 Derivatization Pathways A Quinazolin-4(3H)-one B 4-Chloroquinazoline A->B  SOCl₂/DMF or POCl₃ (Chlorination) C N-Nucleophiles (e.g., Amines, Anilines) B->C SₙAr D O-Nucleophiles (e.g., Alcohols, Phenols) B->D SₙAr E S-Nucleophiles (e.g., Thiols) B->E SₙAr F C-C Coupling (e.g., Boronic Acids) B->F Pd-Catalysis (e.g., Suzuki) G 4-Aminoquinazolines (e.g., EGFR Inhibitors) C->G H 4-Alkoxy/Aryloxy-quinazolines D->H I 4-Thioquinazolines E->I J 4-Arylquinazolines F->J

Caption: General synthetic workflow from quinazolin-4(3H)-one to diverse C4-substituted derivatives.

Protocol 1: Synthesis of 4-Chloro-6-iodoquinazoline

This protocol details the synthesis of a key intermediate used in the production of the anticancer drug Lapatinib.[10][11]

Materials:

  • 6-Iodoquinazolin-4-ol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add DMF (0.5 mL).

  • Heat the mixture to reflux and maintain for 4.5 hours.

  • Cool the reaction mixture to room temperature.

  • Evaporate the mixture to dryness under reduced pressure.

  • Dissolve the residue in DCM (20 mL) and add toluene (50 mL).

  • Evaporate the solution to dryness under reduced pressure. Repeat this step to ensure complete removal of residual thionyl chloride.

  • The resulting brown solid is 4-chloro-6-iodoquinazoline (yields are typically quantitative).[10]

The Heart of Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The displacement of the 4-chloro group is predominantly governed by the Nucleophilic Aromatic Substitution (SₙAr) mechanism. The quinazoline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is particularly pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack.

Why is the C4 Position More Reactive?

In di-substituted quinazolines like 2,4-dichloroquinazoline, the C4 position is significantly more reactive towards nucleophiles than the C2 position.[12][13] This regioselectivity can be explained by several factors:

  • Electronic Effects: DFT calculations reveal that the carbon atom at the C4 position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, indicating it is the more electrophilic site and thus more susceptible to nucleophilic attack.[12]

  • Intermediate Stability: The SₙAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. Attack at C4 allows the negative charge to be delocalized effectively onto the N1 nitrogen atom, which is a more stable arrangement than the intermediate formed from attack at C2.

This reactivity difference is a critical tool for synthetic chemists, as it allows for the sequential and regioselective functionalization of the quinazoline core. Substitution at C4 can be achieved under mild conditions, while subsequent substitution at C2 often requires harsher conditions like higher temperatures or the use of transition-metal catalysts.[12]

SₙAr Mechanism at the C4 Position

SNAr_Mechanism start 4-Chloroquinazoline + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Step 1: Nucleophilic Attack (Rate-Determining) product 4-Substituted Quinazoline + Cl⁻ intermediate->product Step 2: Chloride Elimination (Fast) img_start img_inter img_prod p1 p2 p1->p2 p3 p2->p3

Caption: The two-step addition-elimination mechanism for SₙAr at the C4 position of quinazoline.

Displacement Reactions: Building Molecular Complexity

The true synthetic utility of the 4-chloro group lies in its facile displacement by a wide variety of nucleophiles. This section details the most common and impactful transformations.

A. Displacement by N-Nucleophiles

The formation of a C4-N bond is arguably the most critical reaction in the synthesis of bioactive quinazolines.

Anilines and Amines: The reaction of 4-chloroquinazolines with anilines or aliphatic amines is the cornerstone of many EGFR inhibitor syntheses.[6] The nucleophilicity of the amine is a key factor; electron-rich anilines react more readily than electron-deficient ones.[6] Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[6]

Protocol 2: Microwave-Assisted Synthesis of a 4-Anilinoquinazoline Derivative

This protocol is a general method for the N-arylation of 4-chloroquinazolines.[6]

Materials:

  • 4-Chloro-6-bromo-2-phenylquinazoline (1 equivalent)

  • Substituted Aniline (1.2 equivalents)

  • Tetrahydrofuran (THF) / Water (e.g., 4:1 v/v)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine the 4-chloroquinazoline and the aniline in the THF/water solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (typically 10-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • Perform an aqueous work-up: dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SubstrateNucleophileConditionsTimeYield (%)Reference
4-chloro-6-bromo-2-phenylquinazolineN-methyl-4-methoxyanilineTHF/H₂O, 100 °C, MW10 min90%[6]
4-chloro-6-bromo-2-phenylquinazolineN-methyl-3-methoxyanilineTHF/H₂O, 100 °C, MW10 min85%[6]
4-chloro-6-iodo-2-phenylquinazoline3-fluoro-N-methylanilineTHF/H₂O, 120 °C, MW40 min81%[6]
4-chloroquinazolineN-methylanilineTHF/H₂O, 100 °C, MW10 min81%[6]

Hydrazines: Reaction with hydrazine hydrate can lead to 4-hydrazinoquinazolines or, under harsher conditions, can induce ring transformation to form triazole derivatives.[13][14]

Azides: Sodium azide readily displaces the 4-chloro group to form 4-azidoquinazolines, which are versatile intermediates for further transformations, such as reduction to amines or participation in cycloaddition reactions.[15][16]

B. Displacement by O- and S-Nucleophiles

While less common in drug scaffolds, reactions with oxygen and sulfur nucleophiles are also efficient.

  • O-Nucleophiles: Alcohols and phenols, typically in the presence of a base (e.g., NaH, K₂CO₃), react to form 4-alkoxy and 4-aryloxyquinazolines.

  • S-Nucleophiles: Thiols react smoothly, often in the presence of a mild base like triethylamine, to yield 4-thioether derivatives.[16]

C. Palladium-Catalyzed Cross-Coupling Reactions

For nucleophiles that are not amenable to SₙAr or when C-C bond formation is desired, palladium-catalyzed cross-coupling reactions are indispensable tools.

1. Suzuki-Miyaura Coupling

The Suzuki reaction couples the 4-chloroquinazoline with an aryl or vinyl boronic acid to form a C-C bond.[17] This is a powerful method for synthesizing 4-arylquinazolines. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, K₃PO₄), and typically a biphasic or polar aprotic solvent system.[18][19]

Protocol 3: Suzuki-Miyaura Coupling of a 4-Chloroquinoline Derivative

This protocol is adapted for quinazolines from established procedures for similar chloroheterocycles.[19]

Materials:

  • 4-Chloroquinazoline (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • To a reaction flask, add the 4-chloroquinazoline, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 3-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and perform an aqueous work-up as described in Protocol 2.

  • Purify the product by column chromatography or recrystallization.

2. Buchwald-Hartwig Amination

As an alternative to direct SₙAr, the Buchwald-Hartwig amination offers a broader scope for C-N bond formation, particularly with less nucleophilic amines or amides.[20][21] This reaction uses a palladium catalyst in conjunction with a specialized phosphine ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu, K₃PO₄).[21][22] It is a cornerstone of modern synthetic chemistry for constructing C-N bonds with aryl halides.[20]

Logical Flow for Derivatization Strategy

G start Start: 4-Chloroquinazoline q1 Desired Bond? start->q1 cn_node C-N Bond q1->cn_node cc_node C-C Bond q1->cc_node co_cs_node C-O or C-S Bond q1->co_cs_node q2 Amine is a strong nucleophile? cn_node->q2 snar Use Direct SₙAr (Protocol 2) q2->snar Yes bh Use Buchwald-Hartwig Amination q2->bh No / Sterically Hindered suzuki Use Suzuki Coupling (Protocol 3) cc_node->suzuki snar_xo Use SₙAr with Base (NaH, K₂CO₃) co_cs_node->snar_xo

Caption: Decision logic for selecting the appropriate synthetic method for C4 functionalization.

Conclusion

The 4-chloro group on the quinazoline ring is far more than a simple substituent; it is a master key that unlocks a world of synthetic possibilities. Its predictable and high reactivity in SₙAr reactions, coupled with its amenability to modern palladium-catalyzed cross-coupling methods, makes 4-chloroquinazoline an exceptionally versatile and indispensable intermediate. The ability to selectively and efficiently introduce nitrogen, oxygen, sulfur, and carbon-based functionalities at the C4 position has been a driving force in the discovery and development of new therapeutics. For researchers in drug discovery, a thorough understanding of the chemistry of this pivotal leaving group is fundamental to the rational design and synthesis of the next generation of quinazoline-based medicines.

References

  • Sánchez, A., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 33(5), e4037. [Link]

  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8563. [Link]

  • Thomas, A., et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1745. [Link]

  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals, 15(12), 1547. [Link]

  • Al-Suhaimi, K., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025. [Link]

  • da Silva, T. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1269-1278. [Link]

  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Pharmaceutical Intermediates: Understanding 4-Chloro-6-Iodoquinazoline's Significance. INNO PHARMCHEM. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2021). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 963. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Shestakov, A. M., et al. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Chemistry of Heterocyclic Compounds, 47, 470-476. [Link]

  • Reddy, K. K., & T'sang, C. W. (1981). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 47-51. [Link]

  • Abdel-Megeid, F. M. E., et al. (2010). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1648-1660. [Link]

  • ResearchGate. (1987). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Stack Exchange. (2020). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Dračínský, M., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 480-488. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • El-Shafei, A., & El-Sayed, A. M. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(4), 183-191. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • ResearchGate. (2019). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(vi), 384-397. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Tetrahedron Letters, 44(45), 8201-8204. [Link]

  • ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) protocols for 4-chloroquinazolines

Precision Synthesis: Optimizing Reactions on 4-Chloroquinazolines for Kinase Inhibitor Development

Keywords:

Abstract & Strategic Importance

The 4-aminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib , Erlotinib , and Lapatinib .[1] The critical synthetic step in generating these molecules is the Nucleophilic Aromatic Substitution (

While theoretically simple, this reaction often suffers from hydrolysis (formation of quinazolin-4(3H)-one), poor solubility, or incomplete conversion when using electron-deficient anilines. This guide provides optimized protocols to maximize yield and purity, focusing on the mechanistic drivers of reactivity.

Mechanistic Insight: The "Why" Behind the Protocol

The 4-position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring (N1 and N3). However, the reactivity is heavily influenced by the protonation state of the ring nitrogens.

The Two Pathways
  • Standard

    
     (Basic/Neutral Conditions):  The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex. The chloride ion is then eliminated. This works well for strong nucleophiles (primary alkyl amines).
    
  • Acid-Catalyzed

    
     (For Weak Nucleophiles):  When reacting weak nucleophiles like electron-deficient anilines (e.g., 3-chloro-4-fluoroaniline in Gefitinib synthesis), the standard rate is slow. Adding a weak acid protonates N1, significantly increasing the electrophilicity of C4 and accelerating the reaction.
    
Mechanistic Visualization

The following diagram illustrates the divergence between standard and acid-catalyzed pathways.

SNAr_MechanismReactant4-ChloroquinazolineMeisenheimerMeisenheimer Complex(Anionic Intermediate)Reactant->Meisenheimer Slow AttackActivatedActivated Cation(Protonated N1)Reactant->Activated +H+ (Fast)NucNucleophile (H-Nu)Nuc->MeisenheimerProduct4-Substituted QuinazolineMeisenheimer->Product Fast Elimination (-Cl)AcidAcid Catalyst (H+)Acid->ActivatedActivated->Meisenheimer Rapid Attack(High Electrophilicity)

Figure 1: Comparative mechanistic pathways. The red path highlights how acid catalysis activates the substrate for weak nucleophiles.

Critical Reaction Parameters

Solvent Selection
  • Isopropanol (IPA) - The Gold Standard:

    • Why: The product (hydrochloride salt) is often insoluble in IPA, while impurities and starting materials remain soluble. This allows for purification by simple filtration.

    • Use Case: Standard protocols and scale-up.

  • DMF/DMA:

    • Why: High boiling point for unreactive substrates.

    • Drawback: Difficult to remove; water miscibility increases hydrolysis risk during workup.

  • Acetonitrile: Good compromise for polar substrates; aprotic.

Base vs. Acid
  • Organic Bases (

    
    , DIPEA):  Use as scavengers for HCl byproduct when using strong nucleophiles (alkyl amines).
    
  • No Base / Acid Catalysis: When using anilines, do not add base initially. The HCl generated autocatalyzes the reaction. Alternatively, add 1.0 eq of acetic acid or HCl/dioxane to jumpstart the reaction.

Experimental Protocols

Protocol A: Standard Synthesis (Aliphatic Amines)

Target: Synthesis of high-affinity ligands or simple derivatives. Scope: Primary/Secondary alkyl amines (strong nucleophiles).

  • Setup: Charge a round-bottom flask with 4-chloroquinazoline (1.0 eq) and Isopropanol (IPA) (10-15 volumes).

  • Addition: Add the amine (1.1 eq).

    • Note: If the amine is valuable, use 1.0 eq and add 1.2 eq of DIPEA as a scavenger.

  • Reaction: Heat to reflux (

    
    C) for 2-4 hours.
    
    • Monitor: TLC (EtOAc/Hexane) or LCMS. Look for disappearance of starting material (

      
       shifts significantly).
      
  • Workup:

    • Cool the mixture to

      
      C.
      
    • The product usually precipitates as the hydrochloride salt.

    • Filter the solid.[2] Wash with cold IPA (

      
       2 vol) and 
      
      
      (
      
      
      2 vol).
  • Free Basing (Optional): If the free base is required, suspend the solid in DCM, wash with saturated

    
    , dry over 
    
    
    , and concentrate.
Protocol B: Acid-Catalyzed Synthesis (Anilines)

Target: Kinase Inhibitors (e.g., Gefitinib analogs). Scope: Weak nucleophiles, electron-deficient anilines.

  • Setup: Dissolve 4-chloroquinazoline (1.0 eq) in IPA or 2-Butanol (15 volumes).

  • Activation: Add the substituted aniline (1.05 eq).

    • Crucial Step: Add 4M HCl in Dioxane (0.1 eq) OR Acetic Acid (1.0 eq) to catalyze the reaction.

  • Reaction: Reflux (

    
    C) for 4-12 hours.
    
    • Observation: A thick precipitate (product HCl salt) often forms, which drives the equilibrium forward.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter the precipitate.[2]

    • Purification: These salts can trap starting aniline. Suspend the solid in boiling ethanol, cool, and re-filter to ensure high purity (>98%).

Protocol C: Microwave-Assisted (Difficult Substrates)

Target: Sterically hindered amines or extremely electron-poor anilines.

  • Vessel: Microwave vial (2-5 mL).

  • Cocktail: 4-chloroquinazoline (100 mg), Amine (1.5 eq), DIPEA (2.0 eq) in n-Butanol or DMA (2 mL).

  • Irradiation:

    
    C for 15-30 minutes (High Absorption).
    
  • Workup: Pour into water (10 mL). Extract with EtOAc.[4] If using DMA, wash organic layer thoroughly with

    
     (5% aq) to remove solvent.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis (Formation of quinazolin-4-one)Wet solvent or atmospheric moisture.Dry solvents over molecular sieves (3Å). Use a drying tube or

atmosphere. Check LCMS for Mass [M-Cl+OH].
Incomplete Conversion Nucleophile is too weak or deactivated.Switch to Protocol B (Acid Catalysis). Increase temperature using 2-Butanol (

C) or Chlorobenzene (

C).
Regioselectivity Issues (If using 2,4-dichloro)Temperature too high.C4 is more reactive than C2.[5] Perform C4 substitution at

C to RT. C2 substitution requires reflux.
Product Oiling Out Solvent polarity mismatch.If product oils out in IPA, add

or Hexane to induce crystallization. Scratch the flask wall.

References

  • Gefitinib Synthesis & Process Chemistry

    • Maskrey, T. S., et al. (2019).[6] "A New Synthesis of Gefitinib." Synlett.

    • Source:

  • Regioselectivity in Quinazolines

    • Lopes, S. M. M., et al. (2024).[7] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules.

    • Source:

  • General

    
     Mechanism & Kinetics: 
    
    • ResearchGate Review on 4-chloroquinazoline kinetics.
    • Source:

  • Microwave Assisted Protocols

    • Alexandre, F. R., et al. (2003).
    • Source: (General reference for microwave methodology).

Buchwald-Hartwig amination conditions for 4-Chloro-2-(2-chlorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Amination of 4-Chloro-2-(2-chlorophenyl)quinazoline

Executive Summary

This guide details the Buchwald-Hartwig amination of 4-Chloro-2-(2-chlorophenyl)quinazoline . This substrate presents a classic chemoselectivity challenge: differentiating between the highly reactive electron-deficient heteroaryl chloride at the C4 position and the less reactive, electron-neutral aryl chloride on the C2-phenyl ring.

While the C4-chloride is susceptible to SNAr with strong nucleophiles, Palladium-catalyzed cross-coupling is the superior methodology for coupling weakly nucleophilic amines (e.g., electron-deficient anilines), sterically hindered substrates, or when mild conditions are required to prevent degradation. This protocol prioritizes chemoselectivity , ensuring exclusive C4-amination while preserving the C2'-chlorine for potential downstream diversification.

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on exploiting the electronic disparity between the two electrophilic sites.

  • Site A (C4-Cl, Quinazoline): Located on the pyrimidine ring, this position is highly electron-deficient ($ \delta+ $). Oxidative addition of Pd(0) occurs rapidly here, often resembling an imidoyl chloride reactivity profile.

  • Site B (C2'-Cl, Phenyl): This is a standard aryl chloride. Without highly specialized ligands (e.g., bulky biaryl phosphines like BrettPhos) and elevated temperatures, this site is significantly slower to undergo oxidative addition.

Strategic Directive: To achieve >98% selectivity for Site A, we utilize bis-phosphine ligands (e.g., Xantphos, BINAP) which form stable chelates that activate the Pd center sufficiently for the heteroaryl chloride but are less prone to activating the unactivated aryl chloride under controlled temperatures (<100 °C).

ReactionSelectivity Substrate 4-Chloro-2-(2-chlorophenyl)quinazoline CatCycle Pd(0)/Ligand Oxidative Addition Substrate->CatCycle Initiation PathA Path A: C4-Insertion (Kinetic Product) CatCycle->PathA Fast (k1) PathB Path B: C2'-Insertion (Thermodynamic/Over-reaction) CatCycle->PathB Slow (k2) Product 4-Amino-2-(2-chlorophenyl)quinazoline (Target) PathA->Product Reductive Elimination SideProduct Bis-aminated / Dehalogenated (Impurity) PathB->SideProduct

Figure 1: Kinetic selectivity pathways. Path A is favored by electron deficiency of the quinazoline core.

Optimized Reaction Conditions

The following matrix summarizes the optimized conditions based on amine class.

ParameterCondition Set A (Standard) Condition Set B (Difficult)
Target Amine Primary Anilines, 2° Cyclic AminesSterically Hindered / Electron-Poor Anilines
Catalyst Source Pd2(dba)3 (1-2 mol%)Pd(OAc)2 (2-5 mol%)
Ligand Xantphos (2-4 mol%)BINAP or BrettPhos (Caution*)
Base Cs2CO3 (2.0 equiv)NaOtBu (1.5 equiv)
Solvent 1,4-Dioxane or TolueneToluene or t-Amyl Alcohol
Temperature 80 °C100–110 °C
Time 4–12 h12–24 h

Note on BrettPhos: While highly active, BrettPhos increases the risk of reacting the C2'-Cl. Use only if conversion is stalled and strictly monitor temperature.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-fluorophenyl)-2-(2-chlorophenyl)quinazolin-4-amine (Model Reaction).

Materials:
  • 4-Chloro-2-(2-chlorophenyl)quinazoline (1.0 equiv, 1.0 mmol, 275 mg)

  • 4-Fluoroaniline (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 18 mg)

  • Xantphos (0.04 equiv, 23 mg)

  • Cs2CO3 (2.0 equiv, 650 mg)

  • 1,4-Dioxane (anhydrous, 5 mL, 0.2 M)

Step-by-Step Procedure:
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with Pd2(dba)3 and Xantphos.

    • Add 1 mL of anhydrous dioxane. Stir at room temperature for 5–10 minutes. Visual Cue: The solution should turn from deep purple/red to a lighter orange/yellow, indicating active L2Pd(0) formation.

  • Substrate Addition:

    • To the catalyst mixture, add the 4-Chloro-2-(2-chlorophenyl)quinazoline, the amine (4-fluoroaniline), and the base (Cs2CO3).

    • Use the remaining solvent (4 mL) to rinse the vessel walls.

  • Degassing:

    • Seal the vial with a septum cap. Sparge the mixture with Argon for 5 minutes (needle in liquid, vent needle out). Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Reaction:

    • Place the vial in a pre-heated block at 80 °C .

    • Stir vigorously (800+ rpm). Heterogeneous bases like Cs2CO3 require high agitation rates for effective mass transfer.

    • Monitor: Check LCMS at 2 hours.

      • Target Mass: [M+H]+ observed.

      • Starting Material: C4-Cl substrate should decrease.

      • Impurity Check: Watch for [M+Amine-Cl]+ (Bis-amination) or [M-Cl+H]+ (Hydrodehalogenation).

  • Work-up:

    • Cool to room temperature.[1][2][3] Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via flash column chromatography (SiO2).

    • Eluent: Hexanes/EtOAc gradient (typically 0–30% EtOAc). The product is usually more polar than the starting chloride but less polar than the aniline.

Troubleshooting & Optimization Logic

Use this workflow to diagnose reaction failures.

OptimizationLogic Start Reaction Outcome? NoRxn No Conversion (SM Recovered) Start->NoRxn Dehal Dehalogenation (Quinazoline-H) Start->Dehal BisAm Bis-Amination (Loss of C2'-Cl) Start->BisAm Success High Yield Start->Success Step1 Switch to NaOtBu Increase Temp to 100°C NoRxn->Step1 Check Catalyst Step2 Dry Solvent (remove water) Switch solvent to Toluene Dehal->Step2 Hydride Source? Step3 Reduce Temp (60-70°C) Use Less Active Ligand (DPEphos) BisAm->Step3 Over-activation

Figure 2: Troubleshooting decision tree for reaction optimization.

Key Troubleshooting Notes:

  • Stalled Conversion: If the reaction stops at 50% conversion, add a second portion of catalyst (0.5 mol%) and ligand. The active catalyst may have poisoned.

  • Hydrodehalogenation: Often caused by trace water acting as a proton source in the presence of Pd. Ensure solvents are anhydrous. If using primary alcohols as solvent, switch to aprotic solvents (Toluene).

References

  • BenchChem. Optimizing Buchwald-Hartwig Amination for Quinazoline Synthesis. (General protocols for 4-chloroquinazoline amination). Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[2] (Mechanistic overview and ligand selection).[3][4][5] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[2] (Ligand scope for aryl chlorides). Link

  • Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry.[2] (Foundation for Pd/BINAP systems). Link

Sources

Application Notes and Protocols for the Functionalization of the C4 Position in 2-(2-Chlorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Functionalization of the quinazoline ring system is a critical strategy for modulating the pharmacological profile of these molecules. This application note provides a detailed guide for the chemical modification of the C4 position of 2-(2-chlorophenyl)quinazoline, a key intermediate in the synthesis of various biologically active compounds. We will explore several robust and versatile synthetic methodologies, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Each section includes a discussion of the reaction mechanism, detailed experimental protocols, and expected outcomes, providing researchers with the necessary tools to synthesize a diverse library of C4-substituted quinazoline derivatives for drug discovery and development.

Introduction: The Significance of C4-Functionalized Quinazolines

Quinazoline derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The substituent at the C4 position of the quinazoline ring has been shown to be a critical determinant of biological activity, often playing a key role in the molecule's interaction with its biological target.[1] The 2-(2-chlorophenyl)quinazoline core is a common starting point for the development of new therapeutic agents. The chlorine atom on the phenyl ring can be a site for further modification, while the C4 position of the quinazoline ring offers a prime handle for introducing diverse chemical functionalities. This strategic functionalization allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This guide will focus on the practical aspects of C4 functionalization, providing experimentally validated protocols and insights into the underlying chemical principles.

Synthetic Strategies for C4 Functionalization

The C4 position of a quinazoline ring bearing a suitable leaving group, such as a chlorine atom, is highly susceptible to nucleophilic attack. This reactivity is the basis for several powerful synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of quinazoline chemistry. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4 position towards attack by nucleophiles. In the case of a 4-chloroquinazoline derivative, the chloride ion is an excellent leaving group, facilitating the substitution reaction.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring. The regioselectivity for the C4 position over the C2 position is well-documented and is attributed to the greater electrophilicity of the C4 carbon.[5][6][7]

Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow start Start: 2-(2-chlorophenyl)-4-chloroquinazoline nucleophile Select Nucleophile (e.g., amine, alcohol, thiol) start->nucleophile Choose reactant reaction Reaction Setup: - Solvent (e.g., EtOH, DMF) - Base (if required, e.g., Et3N) - Temperature (e.g., RT to reflux) nucleophile->reaction Combine reagents workup Aqueous Workup & Extraction reaction->workup After reaction completion purification Purification: - Column Chromatography - Recrystallization workup->purification product Product: C4-Substituted 2-(2-chlorophenyl)quinazoline purification->product

Caption: Workflow for C4 functionalization via SNAr.

Experimental Protocol: Synthesis of 4-Anilino-2-(2-chlorophenyl)quinazoline

  • Reagents and Materials:

    • 2-(2-chlorophenyl)-4-chloroquinazoline (1.0 eq)

    • Aniline (1.2 eq)

    • Ethanol (or Isopropanol)

    • Triethylamine (optional, 1.5 eq)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Silica gel for column chromatography

    • Ethyl acetate, Hexanes

  • Procedure:

    • To a solution of 2-(2-chlorophenyl)-4-chloroquinazoline in ethanol, add aniline.

    • If the aniline salt is used, or to scavenge the HCl byproduct, add triethylamine.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-anilino-2-(2-chlorophenyl)quinazoline.[8]

Table 1: Representative Nucleophiles for SNAr at the C4 Position

NucleophileReagent ExampleProduct TypeTypical Yield (%)
Primary AmineBenzylamine4-Alkylaminoquinazoline85-95
Secondary AmineMorpholine4-Aminoquinazoline80-90
Aniline4-Methoxyaniline4-Anilinoquinazoline75-90
AlcoholSodium Methoxide4-Alkoxyquinazoline70-85
ThiolSodium Thiophenoxide4-Thioetherquinazoline65-80
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly useful for the C-C and C-N bond formation at the C4 position of quinazolines.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups and often proceeds with high yields and selectivity.

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the 4-chloroquinazoline to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.

Workflow for Suzuki-Miyaura Cross-Coupling:

Suzuki_Workflow start Start: 2-(2-chlorophenyl)-4-chloroquinazoline boronic_acid Select Boronic Acid or Ester start->boronic_acid Choose coupling partner catalyst Catalyst System: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3, K3PO4) boronic_acid->catalyst Select catalyst system reaction Reaction Setup: - Solvent (e.g., Toluene/H2O, Dioxane) - Inert Atmosphere (N2 or Ar) - Temperature (e.g., 80-110 °C) catalyst->reaction Combine reagents workup Aqueous Workup & Extraction reaction->workup After reaction completion purification Purification: - Column Chromatography workup->purification product Product: C4-Aryl/Alkenyl 2-(2-chlorophenyl)quinazoline purification->product Buchwald_Workflow start Start: 2-(2-chlorophenyl)-4-chloroquinazoline amine Select Amine start->amine Choose coupling partner catalyst Catalyst System: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos, BINAP) - Base (e.g., NaOtBu, Cs2CO3) amine->catalyst Select catalyst system reaction Reaction Setup: - Anhydrous Solvent (e.g., Toluene, Dioxane) - Inert Atmosphere (N2 or Ar) - Temperature (e.g., 80-110 °C) catalyst->reaction Combine reagents workup Filtration & Concentration reaction->workup After reaction completion purification Purification: - Column Chromatography workup->purification product Product: C4-Amino 2-(2-chlorophenyl)quinazoline purification->product

Sources

Application Note: Microwave-Assisted Synthesis of N-Substituted-2-(2-chlorophenyl)quinazolin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026


) of 4-Chloro-2-(2-chlorophenyl)quinazoline
Methodology:  Microwave Irradiation (MW) vs. Conventional Thermal Heating

Executive Summary & Scientific Context

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and anticonvulsants. Specifically, derivatives bearing a 2-(2-chlorophenyl) moiety are of high interest due to the lipophilic and steric properties of the ortho-chloro substituent, which can enhance binding selectivity in hydrophobic pockets of kinase targets.

The Challenge: Synthesizing 4-amino derivatives from 4-chloro-2-(2-chlorophenyl)quinazoline via conventional thermal heating is often plagued by:

  • Steric Hindrance: The bulky 2-chlorophenyl group can twist out of planarity, creating steric drag near the reaction center.

  • Slow Kinetics: Conventional reflux in isopropanol or dioxane often requires 12–24 hours to reach high conversion.

  • Side Reactions: Prolonged heating increases hydrolysis of the labile C4-chlorine to the thermodynamically stable (but unwanted) quinazolinone.

The Solution: Microwave-assisted synthesis utilizes dielectric heating to overcome the activation energy barrier of the


 mechanism. By coupling directly with the polar reaction matrix (dipolar polarization), MW irradiation reduces reaction times from hours to minutes while suppressing side product formation through rapid, uniform heating.

Reaction Mechanism & Pathway[1]

The transformation follows a classic Nucleophilic Aromatic Substitution (


) .
  • Activation: The N1 nitrogen of the quinazoline ring acts as an electron sink. The electronegative chlorine at C4 and the electron-withdrawing 2-chlorophenyl group make C4 highly electrophilic.

  • Addition: The nucleophilic amine attacks C4, breaking the aromaticity and forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: Chloride acts as the leaving group, restoring aromaticity to yield the hydrochloride salt of the product.

Visualization: Reaction Pathway

SNAr_Mechanism cluster_cond Reaction Conditions Start 4-Chloro-2-(2-chlorophenyl) quinazoline Inter Tetrahedral Intermediate Start->Inter MW Irradiation (Dielectric Heating) Nuc Nucleophile (R-NH2) Nuc->Inter Prod 4-Amino-2-(2-chlorophenyl) quinazoline (HCl Salt) Inter->Prod Elimination of Cl- Byprod Byproduct: HCl Inter->Byprod Cond1 Solvent: iPrOH Cond2 Temp: 100-140°C Cond3 Time: 10-20 min

Figure 1: Mechanistic pathway of the MW-assisted


 reaction. The microwave energy rapidly populates the transition state leading to the tetrahedral intermediate.

Experimental Protocol

Materials
  • Substrate: 4-Chloro-2-(2-chlorophenyl)quinazoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

    • Examples: Aniline, Morpholine, Benzylamine.

  • Solvent: Isopropanol (iPrOH)

    • Why iPrOH? It is a "green" solvent with a high loss tangent (

      
      ), meaning it absorbs microwave energy efficiently. It also dissolves the starting material but precipitates the hydrochloride salt of the product, simplifying workup.
      
Method A: Standard Microwave Protocol (Recommended)
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of 4-chloro-2-(2-chlorophenyl)quinazoline in 4 mL of Isopropanol .

  • Addition: Add 1.1 mmol of the amine. (If the amine is a solid, predissolve in minimal iPrOH).

  • Sealing: Cap the vial with a Teflon-lined septum and place it in the monomode microwave reactor cavity.

  • Irradiation:

    • Mode: Dynamic (Temperature Control)

    • Set Temperature: 120°C

    • Hold Time: 15 minutes

    • Stirring: High (magnetic stir bar)

    • Max Power: Set to 150W (system will modulate power to maintain 120°C).

  • Cooling: Use compressed air cooling (built-in) to drop temperature to <50°C rapidly.

Workup & Purification
  • Precipitation: Upon cooling, the product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the cake with cold isopropanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted amine.
  • Neutralization (Optional): If the free base is required, suspend the solid in 10%

    
     (aq) and extract with Ethyl Acetate.
    
Visualization: Experimental Workflow

Workflow Step1 Step 1: Charge Vial (Substrate + Amine + iPrOH) Step2 Step 2: MW Irradiation 120°C, 15 min, 150W Step1->Step2 Step3 Step 3: Cool to RT (Precipitation occurs) Step2->Step3 Step4 Step 4: Filtration Step3->Step4 Step5 Step 5: Wash (Cold iPrOH + Et2O) Step4->Step5 Output Final Product (>90% Purity) Step5->Output

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

Data Analysis & Optimization

The following data compares the efficiency of Microwave (MW) synthesis against Conventional Thermal Heating (Reflux) for the reaction of 4-chloro-2-(2-chlorophenyl)quinazoline with various amines.

Table 1: Comparative Efficiency (MW vs. Thermal)
EntryNucleophile (Amine)MethodConditionsTimeYield (%)
1 AnilineThermalReflux (iPrOH)12 hrs65%
1 Aniline MW 120°C 15 min 92%
2MorpholineThermalReflux (iPrOH)10 hrs70%
2 Morpholine MW 100°C 10 min 95%
34-FluoroanilineThermalReflux (iPrOH)14 hrs58%
3 4-Fluoroaniline MW 130°C 20 min 88%

Key Observations:

  • Yield Improvement: MW synthesis consistently provides yields >85%, whereas thermal methods hover around 60-70%. This is attributed to the suppression of the hydrolysis byproduct (quinazolinone) due to the short reaction time.

  • Steric Tolerance: Even with the bulky 2-(2-chlorophenyl) group, the reaction proceeds rapidly. The MW energy effectively overcomes the steric barrier.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Temperature too low for deactivated amines.Increase MW temp to 140°C or add catalytic acetic acid (1 drop).
Hydrolysis Product Observed Wet solvent or unsealed vial.Use anhydrous iPrOH. Ensure septum is tight (MW vials are pressure rated).
Product Oiling Out Product is soluble in hot iPrOH.Cool vial in an ice bath for 30 mins to induce crystallization. Add diethyl ether to force precipitation.
Pressure Spike Solvent volume too high or volatile amine.Keep fill volume <50% of vial capacity. Use a ramp time of 2 mins to reach target temp.

References

  • General MW Quinazoline Synthesis: Hazarkhani, H., & Karimi-Jaberi, Z. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272–278. [Link]

  • Review of Quinazoline Synthesis: Hossaini, Z. et al. (2021).[1][2][3][4] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9. [Link]

  • Anticancer Potential of 4-Anilinoquinazolines: Brito, A. F., et al. (2020).[5] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[5] Beilstein Journal of Organic Chemistry, 16, 2774–2782. [Link]

  • Specific 2-Chlorophenyl Derivatives: Laili, E. R., et al. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation.[6] Journal of Islamic Pharmacy, 6(2). [Link]

Sources

Solvent selection for amination of 4-Chloro-2-(2-chlorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Solvent Selection for the Amination of 4-Chloro-2-(2-chlorophenyl)quinazoline

For: Researchers, Scientists, and Drug Development Professionals

Guide to Solvent Selection for the Synthesis of 4-Amino-2-(2-chlorophenyl)quinazoline Derivatives

Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the 4-Aminoquinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Specifically, derivatives of 4-aminoquinazoline are integral to numerous approved therapeutics, particularly in oncology, where they function as potent tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[1] The critical step in synthesizing these vital compounds is often the nucleophilic substitution of a chlorine atom at the 4-position of a quinazoline precursor with a suitable amine.

The reaction in focus, the amination of 4-Chloro-2-(2-chlorophenyl)quinazoline, proceeds primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The success of this transformation—in terms of yield, purity, and reaction time—is profoundly influenced by the choice of solvent. This guide provides a detailed analysis of solvent selection for this reaction, grounded in mechanistic principles and supported by literature-proven examples, to empower researchers to optimize their synthetic strategies.

Mechanistic Considerations: Why Solvent Choice is Critical

The SNAr reaction between 4-chloroquinazoline and an amine involves a two-step, addition-elimination pathway.[2][3]

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring, forming a negatively charged, high-energy intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Elimination: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride leaving group.

The rate-determining step is typically the initial nucleophilic attack and the formation of the charged Meisenheimer intermediate.[2] Polar solvents are therefore highly favored as they can effectively stabilize this charged intermediate through electrostatic interactions, thereby lowering the activation energy of the reaction.[3][4] The choice between different types of polar solvents, however, requires a more nuanced understanding.

G cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product R1 4-Chloro-2-(2-chlorophenyl)quinazoline Intermediate Meisenheimer Complex (Charged Intermediate) R1->Intermediate Nucleophilic Attack R2 Amine (R-NH2) R2->Intermediate Product 4-Amino-2-(2-chlorophenyl)quinazoline Intermediate->Product Elimination of Cl- caption Fig 1. S_N_Ar Reaction Pathway

Fig 1. SNAr Reaction Pathway
Comparative Analysis of Solvent Systems

The selection of an optimal solvent requires balancing substrate solubility, reaction temperature, and the solvent's ability to facilitate the SNAr mechanism. Solvents for this reaction are broadly categorized into polar aprotic and polar protic systems.

3.1. Polar Aprotic Solvents

These solvents possess a dipole moment and can stabilize charged species, but they do not have acidic protons. They are often the preferred choice for SNAr reactions because they effectively solvate the cationic counter-ion of the base and the Meisenheimer intermediate without forming strong hydrogen bonds with the amine nucleophile, which would otherwise decrease its nucleophilicity.

  • Tetrahydrofuran (THF): A moderately polar solvent, frequently used in this chemistry. It offers good solubility for many organic compounds.[4]

  • Acetonitrile (ACN): A more polar option that can accelerate the reaction rate.[4]

  • Dimethylformamide (DMF): A highly polar solvent with a high boiling point, useful for reactions that require significant thermal energy to proceed, especially with less reactive amines.[4][5]

  • Dioxane: Similar in properties to THF, it is another common choice for these reactions.[3]

3.2. Polar Protic Solvents

These solvents contain acidic protons (e.g., -OH) and can engage in hydrogen bonding. While they are excellent at stabilizing charged intermediates, they can also solvate the amine nucleophile, potentially reducing its reactivity. However, they are often effective, inexpensive, and readily available.

  • 2-Propanol (IPA): A widely used alcohol for this transformation, often employed under conventional heating or microwave irradiation.[4][6]

  • Ethanol (EtOH): Another common choice, providing a good balance of polarity and boiling point.[4]

  • Methanol (MeOH): Its high polarity can be advantageous, but its low boiling point may limit its use for less reactive substrates.[4]

3.3. Mixed Solvent Systems

Combining a polar aprotic solvent with a polar protic one, such as THF/Water , can be highly effective.[1] This system can enhance the solubility of both organic substrates and inorganic bases while providing a highly polar environment to stabilize the reaction intermediate.

Data Summary: Solvent Performance in Amination of Chloroquinazolines

The following table summarizes common solvents used for the amination of 4-chloroquinazoline derivatives, along with typical conditions and observations from the literature.

Solvent SystemCategoryTypical BaseTemperatureKey Advantages & ConsiderationsReference
2-Propanol (IPA) Polar ProticDIPEA, Et3NReflux / MWWidely used, effective under MW.[4][6][4][6]
Ethanol Polar ProticDIPEA, Et3NRefluxCommon, effective, good solubility.[4][7][4][7]
THF Polar AproticNaOAc, Et3NRT to RefluxExcellent general-purpose solvent.[4][4]
Acetonitrile Polar AproticDIPEART to 80 °CHighly polar, can accelerate reactions.[4][4]
DMF Polar AproticK2CO3, DIPEA80 °C to 120 °CHigh boiling point, good for unreactive amines.[4][5][4][5]
THF / Water Mixed Protic/AproticNaOAc / Base-freeMWExcellent for MW, can enable base-free conditions.[1][1]
Dioxane Polar AproticDIPEA80 °CEffective alternative to THF.[3][7][3][7]

Note: DIPEA (N,N-Diisopropylethylamine), Et3N (Triethylamine), NaOAc (Sodium Acetate), MW (Microwave Irradiation), RT (Room Temperature).

Experimental Protocol: Solvent Screening Workflow

This protocol provides a robust, parallel methodology for efficiently screening multiple solvents to identify the optimal conditions for the amination of 4-Chloro-2-(2-chlorophenyl)quinazoline with a specific amine.

G Start Start: Define Amine Nucleophile Setup Parallel Reaction Setup (Identical Stoichiometry in Vials) Start->Setup Solvents Dispense Solvents for Screening (e.g., IPA, THF, ACN, DMF) Setup->Solvents Reagents Add 4-Chloro-2-(2-chlorophenyl)quinazoline, Amine, and Base (e.g., DIPEA) Solvents->Reagents Reaction Heat Reactions to Target Temperature (e.g., 80 °C) with Stirring Reagents->Reaction Monitor Monitor Progress via TLC/LC-MS (e.g., at 1h, 4h, 12h) Reaction->Monitor Analysis Analyze Results: Compare Conversion & Purity Monitor->Analysis End Select Optimal Solvent Analysis->End caption Fig 2. Solvent Screening Workflow

Fig 2. Solvent Screening Workflow

5.1. Materials and Reagents

  • 4-Chloro-2-(2-chlorophenyl)quinazoline (1.0 eq)

  • Amine of interest (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Screening Solvents: 2-Propanol, THF, Acetonitrile, DMF (Anhydrous grade)

  • Reaction Vials (e.g., 4 mL) with stir bars

  • TLC plates (Silica gel 60 F254)

  • LC-MS for reaction monitoring (optional but recommended)

  • Standard work-up and purification reagents

5.2. Step-by-Step Protocol

  • Preparation: In separate, labeled reaction vials, add 4-Chloro-2-(2-chlorophenyl)quinazoline (e.g., 0.2 mmol, 56.2 mg).

  • Solvent Addition: To each vial, add 1.0 mL of a different screening solvent (2-Propanol, THF, Acetonitrile, DMF). This creates a 0.2 M solution.

  • Reagent Addition: To each vial, add the amine of interest (0.24 mmol, 1.2 eq) followed by DIPEA (0.4 mmol, 2.0 eq, ~70 µL).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate set to 80 °C.

  • Monitoring: After set time points (e.g., 1, 4, and 12 hours), take a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and spot on a TLC plate. Develop the plate using an appropriate eluent system (e.g., 7:3 Hexanes:Ethyl Acetate) to assess the consumption of starting material and formation of the product. LC-MS analysis can provide more precise conversion data.

  • Analysis: Compare the results across all solvents. Identify the solvent that provides the fastest conversion to the desired product with the fewest observable impurities.

  • Work-up (for the optimal reaction):

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3 solution (5 mL) and then brine (5 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the final product.

Alternative Methodologies: Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool for accelerating organic reactions, including the amination of 4-chloroquinazolines.[1][6][8] Microwave heating can dramatically reduce reaction times from hours to minutes.

  • Solvent Choice for Microwave Synthesis: High boiling point polar solvents like 2-propanol, DMF, or mixed systems like THF/H2O are ideal.[1][6] These solvents efficiently absorb microwave energy, leading to rapid and uniform heating.

  • Base-Free Conditions: Interestingly, microwave-assisted synthesis in a THF/H2O mixture has been shown to proceed efficiently even without a base, offering a more environmentally friendly protocol.[1]

Conclusion

The amination of 4-Chloro-2-(2-chlorophenyl)quinazoline is a classic SNAr reaction where solvent choice is paramount for success. Polar solvents are essential to stabilize the key Meisenheimer intermediate. While polar aprotic solvents like THF and Acetonitrile often provide a good balance of reactivity and clean conversion, polar protic solvents such as 2-Propanol are also highly effective, particularly under microwave conditions. For challenging or electron-poor amines, a high-boiling polar aprotic solvent like DMF may be necessary. A systematic screening approach, as detailed in this guide, is the most reliable method to determine the optimal solvent for a specific amine nucleophile, ensuring high yields and purity for the synthesis of these valuable 4-aminoquinazoline compounds.

References
  • de Oliveira, B. G., de C. F. de Souza, M., & de S. B. de Oliveira, T. M. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 126–134. Available at: [Link]

  • Sánchez, J., Ormazábal-Toledo, R., & Jaramillo, P. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Dandia, A., Singh, R., & Sarawgi, P. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272–280. Available at: [Link]

  • Corrêa, J. R., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 839. Available at: [Link]

  • Corrêa, J. R., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 61. Available at: [Link]

  • Lee, K., Kim, D., & Kim, S. (2005). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Bulletin of the Korean Chemical Society, 26(10), 1579-1582. Available at: [Link]

  • Corrêa, J. R., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Shen, Z., et al. (2010). Switching the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles. Organic Letters, 12(3), 552–555. Available at: [Link]

  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771–4779. Available at: [Link]

  • Wu, A. X., et al. (2015). An efficient method enables a synthesis of 4-amino-2-aryl(alkyl)quinazolines from readily available N-arylamidines and isonitriles via palladium-catalyzed intramolecular aryl C-H amidination by isonitrile insertion. Organic Letters, 17(17), 4236-4239. Available at: [Link]

  • Wu, J., et al. (2024). A mild and efficient electrochemical protocol provides quinazolines through N-H/C(sp3)-H coupling of o-carbonyl anilines with natural amino acids/amines. The Journal of Organic Chemistry, 89(25), 17031-17041. Available at: [Link]

  • Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Korean Chemical Society, 57(3), 269-280. Available at: [Link]

  • Rostamizadeh, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 590. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Chloroquinazoline Displacement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Nucleophilic Aromatic Substitution (


) of 4-Chloroquinazoline
Ticket ID:  #QZN-SNAR-OPT-001
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Executive Summary

The displacement of the C4-chloride on the quinazoline scaffold is a cornerstone reaction in the synthesis of EGFR inhibitors like Gefitinib and Erlotinib. While the 4-chloroquinazoline core is highly electrophilic, thermal optimization is critical to balance reaction kinetics against the thermodynamic trap of hydrolysis (reversion to quinazolin-4-one).

This guide replaces trial-and-error with mechanistic control. We focus on the interplay between temperature, solvent polarity, and nucleophile basicity.

Module 1: Reaction Kinetics & Temperature Control

Q1: Why does my reaction stall at 50% conversion even after 24 hours at reflux? A: This is often a "thermal ceiling" issue combined with solvent choice. The C4 position is activated by the N1 and N3 atoms, but the reaction rate depends heavily on the nucleophilicity of your amine.

  • Mechanism: The reaction proceeds via an addition-elimination (

    
    ) pathway.[1] The rate-determining step is usually the formation of the Meisenheimer-like complex.
    
  • Diagnosis: If you are using a low-boiling solvent like THF (

    
    ) or DCM (
    
    
    
    ), you may not be overcoming the activation energy barrier, especially with electron-deficient anilines.
  • Solution: Switch to a higher-boiling solvent. Isopropanol (iPrOH) is the industry standard because it allows reflux at

    
    , which is often the "Goldilocks" zone for this displacement. If that fails, upgrade to DMF  or DMAc  (
    
    
    
    ).

Q2: How does temperature affect regioselectivity if I have a 2,4-dichloroquinazoline? A: Temperature is your primary selectivity switch.

  • The Rule: The C4-chloride is significantly more electrophilic than the C2-chloride due to the inductive effect of the adjacent N3 and the resonance contribution from N1.

  • Protocol:

    • At

      
      :  Substitution occurs almost exclusively at C4 .
      
    • At

      
      :  You risk competing substitution at C2 , leading to bis-aminated by-products.
      
    • Recommendation: Perform the C4 displacement at room temperature (RT) or mild heat (

      
      ). Only heat to reflux after confirming C4 consumption by TLC/LCMS.
      
Module 2: Solvents & Thermal Stability

Q3: I see a precipitate forming, but it’s not my product. It’s water-soluble. What is it? A: You likely formed the hydrochloride salt of your amine or the product.

  • Chemistry: The displacement releases HCl. In non-polar solvents (DCM, Toluene), the product (a base) often precipitates as the HCl salt, stopping the reaction by coating the solid.

  • Thermal Impact: Heating a suspension is inefficient.

  • Fix: Use a solvent that maintains homogeneity at high temperatures, such as iPrOH or n-Butanol . The product often crystallizes out upon cooling, providing a built-in purification step.

Q4: My LCMS shows a mass corresponding to [M-Cl+OH]. Is this hydrolysis? A: Yes, this is the conversion of 4-chloroquinazoline back to quinazolin-4-one .

  • Root Cause: This is temperature-dependent water scavenging. At high temperatures (

    
    ), even trace moisture in "anhydrous" DMF or DMSO becomes highly nucleophilic.
    
  • Prevention:

    • Dry Solvents: Use molecular sieves for DMF/DMSO.

    • Lower T: Do not exceed

      
       unless necessary.
      
    • Alternative: Use Isopropanol . While protic, the steric bulk of iPrOH makes it a poor nucleophile compared to water, and it suppresses hydrolysis better than wet DMF.

Module 3: Microwave vs. Conventional Heating

Q5: Can I use microwave irradiation to fix low yields with electron-poor anilines? A: Absolutely. This is the preferred method for difficult substrates.

  • The Physics: Microwave heating provides direct dielectric heating of the polar transition state.

  • Data Comparison:

ParameterConventional Reflux (iPrOH)Microwave Irradiation (iPrOH/DMF)
Temperature Fixed at BP (

)
Variable (

)
Time 4--12 Hours10--20 Minutes
Yield 60--75%85--95%
Purity Moderate (Thermal degradation)High (Fast kinetics beat decomposition)
  • Warning: Do not use chlorinated solvents (DCM/CHCl3) in the microwave for this reaction; they do not couple well and can generate dangerous pressure.

Visualizing the Mechanism & Troubleshooting
Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the


 pathway and where temperature exerts its influence.

SNAr_Mechanism cluster_conditions Optimization Factors SM 4-Chloroquinazoline (Electrophile) TS Meisenheimer Complex (Transition State) SM->TS  Nucleophilic Attack (Rate Limiting Step) Requires Heat (>50°C) Hydro Quinazolin-4-one (Hydrolysis By-product) SM->Hydro  H2O / High T (>100°C) Trace Moisture Nuc Amine Nucleophile (R-NH2) Nuc->TS Prod 4-Aminoquinazoline (Product) TS->Prod  Elimination of HCl

Caption: The S_NAr pathway requires sufficient thermal energy to reach the transition state, but excessive heat in wet solvents promotes irreversible hydrolysis.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve yield issues.

Troubleshooting_Tree Start Issue: Low Yield / Incomplete Reaction Check_SM Is Starting Material (SM) visible on TLC/LCMS? Start->Check_SM SM_Yes Yes: Reaction Stalled Check_SM->SM_Yes SM Present SM_No No: SM Consumed Check_SM->SM_No SM Absent Temp_Check Current Temp? SM_Yes->Temp_Check Low_T < 60°C Temp_Check->Low_T High_T > 80°C Temp_Check->High_T Action_Heat Increase Temp to Reflux (Switch to iPrOH) Low_T->Action_Heat Action_MW Switch to Microwave (120°C, 15 min) High_T->Action_MW Check_Byprod Identify Major Peak SM_No->Check_Byprod Hydrolysis Mass = [M-Cl+OH] (Quinazolinone) Check_Byprod->Hydrolysis Unknown Complex Mixture Check_Byprod->Unknown Action_Dry Dry Solvents (Sievers) Lower Temp (-10°C) Hydrolysis->Action_Dry Action_Protect Check Amine Stability Use Inert Atmosphere Unknown->Action_Protect

Caption: Diagnostic logic for 4-chloroquinazoline displacement. Distinguishing between kinetic stalling and thermodynamic instability is key.

Standard Operating Procedure (SOP)

Protocol: Thermal Displacement of 4-Chloroquinazoline Applicable for: Aniline derivatives, Benzylamines.

  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Under inert atmosphere (

      
      ), charge the flask with 4-chloroquinazoline  (1.0 equiv).
      
    • Add Isopropanol (iPrOH) (Concentration: 0.2 M). Note: iPrOH precipitates the product as a clean solid.

  • Addition:

    • Add the Amine Nucleophile (1.1 equiv).

    • Optional: If the amine is an acid salt or non-nucleophilic, add DIPEA (1.5 equiv). For free amines, no base is usually required.

  • Reaction:

    • Heat to reflux (

      
      ) .
      
    • Monitor: Check TLC at 1 hour. If SM remains, continue heating up to 4 hours.

  • Workup (The "Crash-Out" Method):

    • Cool the mixture to room temperature, then to

      
       in an ice bath.
      
    • The product (often the HCl salt) should precipitate as a solid.

    • Filter the solid and wash with cold iPrOH and diethyl ether.

    • Yield expectation: >85%.[2][3][4]

References
  • Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]

  • Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. [Link][5]

  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. [Link][6]

  • Journal of Islamic Pharmacy. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. [Link]

Sources

Troubleshooting low reactivity of C4-chlorine in 2-substituted quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of C4-Chlorine in 2-Substituted Quinazolines Ticket ID: #QNZ-C4-SNAr-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Start Here

Before altering your synthetic route, identify the specific failure mode. Use this logic flow to categorize your issue.

DiagnosticFlow Start ISSUE: Low Yield of 4-Aminoquinazoline CheckLCMS Analyze Crude Mixture (LCMS/NMR) Start->CheckLCMS ResultSM Major Peak: Starting Material (SM) CheckLCMS->ResultSM ResultHyd Major Peak: Quinazolin-4(3H)-one (Hydrolysis) CheckLCMS->ResultHyd ResultRegio Major Peak: Wrong Isomer (C2 Substitution) CheckLCMS->ResultRegio ActionSM Diagnosis: Deactivated Electrophile Solution: Acid Catalysis or Microwave Irradiation ResultSM->ActionSM ActionHyd Diagnosis: Moisture Ingress Solution: Dry Solvents, Schlenk Technique ResultHyd->ActionHyd ActionRegio Diagnosis: Kinetic/Thermo Control Solution: Lower Temp (0°C) for C4 selectivity ResultRegio->ActionRegio

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure in quinazoline substitutions.

The "Why": Mechanistic Root Cause Analysis[1]

The Electronic Deactivation Problem

In 2-substituted quinazolines, the substituent at C2 dictates the electrophilicity of the C4 position.

  • The Issue: If your C2 substituent is an Electron Donating Group (EDG) such as -Me, -OMe, or -NH2, it pushes electron density into the pyrimidine ring. This raises the energy of the LUMO at C4, making it less susceptible to nucleophilic attack (SNAr).[1]

  • The Solution (Acid Catalysis): Protonation of the N3 nitrogen is the "switch" that activates the ring. By converting the neutral quinazoline to a quinazolinium cation, you significantly lower the LUMO energy, restoring reactivity even with weak nucleophiles.

The Hydrolysis Trap

The C4-chlorine is labile. In the presence of trace water (from hygroscopic solvents like DMF or old bases), the chlorine is displaced by hydroxide, tautomerizing to the thermodynamically stable quinazolin-4(3H)-one . This is a "dead-end" byproduct that cannot be converted back to the amine easily.

Mechanism SM 2-Substituted 4-Chloroquinazoline Activated N3-Protonated Intermediate (Highly Electrophilic) SM->Activated Activation DeadEnd Quinazolin-4(3H)-one (Dead End) SM->DeadEnd Hydrolysis Path Protonation H+ (Acid Cat.) Product 4-Aminoquinazoline Product Activated->Product S_NAr Path NuAttack Nucleophile Attack (R-NH2) Water H2O (Impurity) Water->DeadEnd

Figure 2: Competing pathways. Acid catalysis promotes the desired SNAr pathway (Green), while moisture leads to the irreversible quinazolinone byproduct (Red).

Troubleshooting FAQs

Q1: I am recovering 90% Starting Material (SM) despite refluxing in Ethanol for 24 hours. Why? A: Ethanol reflux (78°C) is often insufficient for deactivated quinazolines (e.g., 2-methyl-4-chloroquinazoline).

  • Fix: Switch to Isopropanol (IPA) or n-Butanol to access higher reflux temperatures (82°C–117°C).

  • Pro-Tip: If thermal boost fails, add 1.0 equiv of HCl (4M in Dioxane) . The protonation of N3 will accelerate the reaction rate by orders of magnitude [1].

Q2: I see a new spot on TLC, but NMR shows it’s the Quinazolin-4-one (hydrolysis). How do I stop this? A: This indicates your solvent or base is wet.

  • Fix:

    • Distill your solvent or use anhydrous grade (stored over molecular sieves).

    • Avoid hygroscopic bases like KOtBu or NaH in open air. Use DIPEA (Hünig's base) or anhydrous K2CO3 .

    • Critical: If using acid catalysis, ensure the acid source is anhydrous (e.g., HCl in Dioxane, not aqueous HCl).

Q3: Can I use Buchwald-Hartwig coupling instead of SNAr? A: Yes, and it is often preferred for electron-rich anilines or sterically hindered amines that fail via SNAr.

  • Recommendation: Use Pd(OAc)2 with Xantphos or BrettPhos . These ligands are bulky and electron-rich, facilitating the oxidative addition into the C-Cl bond which can be sluggish in deactivated systems [2].

Validated Experimental Protocols

Protocol A: Acid-Catalyzed SNAr (The "Nuclear Option")

Best for: Deactivated rings (e.g., 2-methyl, 2-methoxy) or weak nucleophiles.

  • Setup: Flame-dry a round-bottom flask equipped with a condenser and magnetic stir bar.

  • Reagents:

    • 4-Chloro-2-substituted-quinazoline (1.0 equiv)

    • Amine nucleophile (1.2 equiv)

    • Catalyst: HCl (4M in Dioxane) (1.0 equiv) OR Glacial Acetic Acid (as solvent).

    • Solvent: 2-Propanol (IPA) or Dioxane (Anhydrous). Concentration: 0.2 M.

  • Procedure:

    • Dissolve the quinazoline and amine in the solvent.

    • Add the acid catalyst dropwise.

    • Heat to reflux (or 90°C) for 2–4 hours.

    • Observation: A precipitate often forms (the product hydrochloride salt).

  • Workup:

    • Cool to room temperature.

    • Filter the precipitate.

    • Wash with cold ether (removes non-polar impurities).

    • Free-basing: Suspend the solid in DCM and wash with sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Cases where SNAr fails completely or requires harsh conditions that degrade functional groups.

ComponentRecommendationNotes
Catalyst Pd(OAc)₂ (5 mol%)Stable, cheap precatalyst.
Ligand Xantphos (10 mol%)Excellent for N-arylation of heterocycles.
Base Cs₂CO₃ (2.0 equiv)Anhydrous is critical.
Solvent 1,4-Dioxane or TolueneDegassed (sparge with Ar for 15 min).
Temp 100°CSealed tube or microwave preferred.

Procedure:

  • Charge flask with Pd(OAc)₂, Ligand, Base, and Quinazoline.

  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent and amine via syringe.

  • Heat at 100°C for 12 hours.

  • Filter through Celite to remove Pd residue before purification.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: MDPI (Molecules) Context: Explains the LUMO coefficients and acid catalysis mechanism for C4 activation. URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: National Institutes of Health (PMC) Context: Detailed protocols for microwave-assisted and standard SNAr reactions. URL:[Link]

  • Buchwald–Hartwig amination of 4-chloroquinazolines. Source: Royal Society of Chemistry (RSC Advances) Context: Optimization of Pd-catalyzed cross-coupling for deactivated quinazoline systems. URL:[Link]

Sources

Recrystallization solvents for 4-Chloro-2-(2-chlorophenyl)quinazoline purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-Chloro-2-(2-chlorophenyl)quinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the recrystallization of this specific heterocyclic compound. Here, we synthesize fundamental principles with practical, field-proven insights to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Chloro-2-(2-chlorophenyl)quinazoline?

A1: The cornerstone of a successful recrystallization is the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for 4-Chloro-2-(2-chlorophenyl)quinazoline: it should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[1][2] This differential solubility is critical for maximizing product recovery upon cooling. Additionally, the solvent's boiling point should be lower than the melting point of the pure compound to prevent "oiling out," where the compound melts before dissolving. Finally, the solvent should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling.

Q2: Should I use a single solvent or a mixed solvent system?

A2: The choice depends on the solubility profile of your crude material. A single-solvent system is often preferred for its simplicity.[3] Alcohols like ethanol or isopropanol are excellent starting points for quinazoline derivatives.[4][5] However, if no single solvent provides the desired solubility characteristics, a mixed solvent system becomes a powerful alternative.[6] For a relatively non-polar compound like 4-Chloro-2-(2-chlorophenyl)quinazoline, a common approach is to dissolve it in a "good" solvent (in which it is highly soluble, e.g., toluene or dichloromethane) and then add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexane or heptane) dropwise at an elevated temperature until the solution becomes turbid. This brings the solution to its saturation point, priming it for crystallization upon slow cooling.

Q3: How critical is the cooling rate during the crystallization process?

A3: The cooling rate is paramount for forming pure, well-defined crystals. Rapid cooling, such as plunging a hot flask into an ice bath, can cause the compound to precipitate or "crash out" of the solution, trapping impurities within the crystal lattice.[7] A slow, gradual cooling process—allowing the flask to cool to room temperature on a benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath—is highly recommended.[7] This slow process allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecule while excluding impurities.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of 4-Chloro-2-(2-chlorophenyl)quinazoline.

Problem 1: No Crystals Form After Cooling

Potential Cause Underlying Rationale Recommended Solution
Excess Solvent This is the most frequent cause.[8] If too much solvent is used, the solution may not be saturated even at low temperatures, preventing the compound from crystallizing.Reheat the solution and boil off a portion of the solvent (typically 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.[7]
Supersaturation The solution contains more dissolved compound than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[8]1. Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites.[7] 2. Seed Crystal: If available, add a tiny crystal of pure 4-Chloro-2-(2-chlorophenyl)quinazoline to the cooled solution to induce crystallization.
Inappropriate Solvent The compound may be too soluble in the chosen solvent, even at cold temperatures.Recover the compound by removing the solvent via rotary evaporation and attempt the recrystallization again with a different solvent or a mixed solvent system.[7][8]

Problem 2: The Compound "Oils Out"

Potential Cause Underlying Rationale Recommended Solution
High Solute Purity & Low Melting Point The compound is coming out of solution as a liquid because the temperature of the solution is above its melting point. This is common when the compound is very impure, leading to a significant melting point depression.[7][8]1. Reheat the solution until the oil redissolves completely. 2. Add a small amount of additional "good" solvent (if using a mixed system) or the primary solvent (if using a single system) to increase the saturation temperature.[7] 3. Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hotplate that is turned off, allowing it to cool with the plate.[8]
Rapid Cooling Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.Ensure a very gradual cooling process. Insulate the flask and allow it to reach room temperature over an extended period before any further cooling.

Problem 3: Low Yield of Recovered Crystals

Potential Cause Underlying Rationale Recommended Solution
Excess Solvent in Hot Solution As with the failure to crystallize, using more than the minimum amount of hot solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling.[7]Before filtering, check for residual product by taking a drop of the mother liquor on a glass rod and allowing the solvent to evaporate. If a large amount of solid residue forms, you should concentrate the mother liquor by boiling off some solvent and re-cooling to recover more product.[7]
Premature Crystallization If the compound crystallizes in the funnel during hot gravity filtration, it will be lost with the insoluble impurities.Use a stemless funnel and preheat it with hot solvent before filtering your solution. Ensure the solution is kept at or near its boiling point during the transfer.
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold will dissolve some of the purified product.Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Troubleshooting Decision Workflow

G start Recrystallization Outcome outcome1 No Crystals Formed start->outcome1 outcome2 Product 'Oiled Out' start->outcome2 outcome3 Low Yield start->outcome3 outcome4 Success start->outcome4 action1a Too much solvent? outcome1->action1a action2a Reheat to dissolve oil outcome2->action2a action3a Check mother liquor outcome3->action3a action1b Boil off solvent, re-cool action1a->action1b Yes action1c Scratch flask or add seed crystal action1a->action1c No action2b Add more 'good' solvent action2a->action2b action2c Cool very slowly action2b->action2c action3b Concentrate mother liquor, re-cool action3a->action3b G A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent to Dissolve A->B C Insoluble Impurities Present? B->C D 3. Perform Hot Gravity Filtration C->D Yes E 4. Allow Filtrate to Cool Slowly C->E No D->E F 5. Cool in Ice Bath to Maximize Crystallization E->F G 6. Collect Crystals via Vacuum Filtration F->G H 7. Wash Crystals with Small Amount of Cold Solvent G->H I 8. Dry Pure Crystals H->I

Caption: A general workflow for the purification of a solid compound by recrystallization.

References

  • Benchchem. Troubleshooting common issues in quinazoline synthesis protocols. Benchchem Technical Support.
  • Canadian Science Publishing. Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Journal of Chemistry.
  • Benchchem. Troubleshooting common side reactions in quinazoline synthesis. Benchchem Technical Support.
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • Google Patents.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Chemistry LibreTexts. 3.3F: Mixed Solvents.
  • European Journal of Chemistry. Europ pean Jo ournal of Che emistry y.
  • University of York, Chemistry Teaching Labs.
  • PMC.
  • ResearchGate.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Arizona.
  • TargetMol. 4-CHLORO-QUINAZOLINE.
  • CymitQuimica. CAS 1532-91-8: 4-Chloroisoquinoline.
  • PubChem, NIH. 4-Chloro-2-phenylquinazoline.
  • PubChem, NIH. 4-Chloro-2-(4-methylphenyl)quinazoline.

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-Chloro-2-(2-chlorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth, technical comparison and interpretation of the 1H NMR spectrum of 4-Chloro-2-(2-chlorophenyl)quinazoline, a molecule of interest in medicinal chemistry. By leveraging comparative data from structural analogs and foundational NMR principles, this document aims to provide a comprehensive understanding of its spectral features.

The Structural Landscape: Predicting the 1H NMR Spectrum

At the heart of interpreting any NMR spectrum lies a foundational understanding of the molecule's structure and the electronic environment of each proton. In 4-Chloro-2-(2-chlorophenyl)quinazoline, we can anticipate signals arising from two distinct aromatic systems: the quinazoline ring and the 2-chlorophenyl substituent.

To predict the 1H NMR spectrum, we will draw comparisons with a close structural isomer, 4-Chloro-2-(4-chlorophenyl)quinazoline, for which experimental data is available. This comparison will highlight the significant influence of the chloro substituent's position on the phenyl ring.

Table 1: Comparative 1H NMR Data of 4-Chloro-2-(substituted-phenyl)quinazolines

Compound Solvent Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
4-Chloro-2-(4-chlorophenyl)quinazoline CDCl₃H-58.23d8.0
H-67.60-7.56m
H-77.89-7.85m
H-88.05d8.0
H-2', H-6'8.56d8.8
H-3', H-5'7.47d8.8
Predicted: 4-Chloro-2-(2-chlorophenyl)quinazoline CDCl₃H-5~8.2-8.3d~8.0
H-6~7.6-7.7m
H-7~7.9-8.0m
H-8~8.1-8.2d~8.0
H-3'~7.4-7.5m
H-4'~7.3-7.4m
H-5'~7.3-7.4m
H-6'~7.7-7.8dd~7.8, 1.5

Note: Predicted values are estimations based on comparative data and theoretical principles.

Deciphering the Signals: A Detailed Interpretation

The aromatic region of the 1H NMR spectrum (typically δ 7.0-9.0 ppm) will contain all the proton signals for 4-Chloro-2-(2-chlorophenyl)quinazoline. Let's break down the expected signals for each part of the molecule.

The Quinazoline Ring System

The four protons on the quinazoline ring (H-5, H-6, H-7, and H-8) will exhibit a characteristic pattern of a substituted benzene ring.

  • H-5 and H-8: These protons are situated ortho to the fused pyrimidine ring and are expected to be the most downfield-shifted protons of the quinazoline system due to the anisotropic effect of the heterocyclic ring. They will likely appear as doublets, with a typical ortho-coupling constant of approximately 8.0 Hz.[1]

  • H-6 and H-7: These protons will appear as multiplets (likely a triplet or a doublet of doublets) in the more upfield region of the quinazoline signals. Their exact chemical shifts and multiplicities will depend on their coupling to each other and to H-5 and H-8.

The 2-Chlorophenyl Substituent

The presence of a chlorine atom at the ortho position of the phenyl ring introduces significant electronic and steric effects that will influence the chemical shifts of the adjacent protons.

  • Anisotropic and Through-Space Effects: The electron-withdrawing nature of the chlorine atom will deshield the protons on the phenyl ring, shifting their signals downfield.[2] Furthermore, the close proximity of the chlorine atom to the quinazoline ring can lead to through-space shielding or deshielding effects, further complicating the spectrum.[3] The lone pairs of the chlorine atom can exert a repulsive force on the electron cloud of nearby protons, leading to a downfield shift.[4]

  • H-6': This proton, being ortho to the point of attachment to the quinazoline ring and meta to the chlorine atom, is expected to be the most downfield-shifted proton of the 2-chlorophenyl ring. It will likely appear as a doublet of doublets due to ortho coupling with H-5' and meta coupling with H-4'.

  • H-3', H-4', and H-5': These protons will appear as a complex multiplet in the more upfield region of the aromatic signals. Their signals will likely overlap, making individual assignment challenging without two-dimensional NMR techniques.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for structural elucidation, a standardized and meticulous experimental protocol is crucial.

Sample Preparation
  • Analyte Purity: Ensure the sample of 4-Chloro-2-(2-chlorophenyl)quinazoline is of high purity to avoid signals from impurities that can complicate spectral interpretation. The primary synthetic precursor, 2-amino-2'-chlorobenzophenone, is a potential impurity.[5][6]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds and is a good starting point.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[7][8]

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard (δ 0.00 ppm).

SamplePreparation cluster_prep Sample Preparation Workflow Analyte High Purity Analyte Vial Dissolve in Vial Analyte->Vial Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Vial Filter Filter into NMR Tube Vial->Filter NMR_Tube Sample in NMR Tube Filter->NMR_Tube

A streamlined workflow for preparing a high-quality NMR sample.
Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient for a 1D 1H NMR spectrum.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for routine 1H NMR. For quantitative analysis, a longer delay (5 x T1 of the slowest relaxing proton) is necessary.[9]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard for good digital resolution.

DataAcquisition Start Insert Sample Lock Lock on Solvent Signal Start->Lock Step 1 Shim Shim Magnetic Field Lock->Shim Step 2 Acquire Acquire 1D 1H Spectrum Shim->Acquire Step 3 Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Step 4 Analyze Analyze Spectrum Process->Analyze Step 5

Key steps in the acquisition and processing of a 1D 1H NMR spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For a complete and unambiguous assignment of all proton signals, especially the overlapping multiplets of the 2-chlorophenyl ring, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, allowing for the identification of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals to the carbon atoms to which they are directly attached, providing valuable information for both proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two and three bonds, which is crucial for piecing together the molecular framework.

By employing a combination of 1D and 2D NMR techniques, along with a thorough understanding of NMR principles and comparative data analysis, researchers can confidently elucidate the structure of 4-Chloro-2-(2-chlorophenyl)quinazoline and other novel chemical entities.

References

  • Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • PROSPRE - 1 H NMR Predictor. [Link]

  • NMR Sample Preparation. [Link]

  • Computation of through-space NMR shielding effects by aromatic ring–cation complexes. [Link]

  • Simulate and predict NMR spectra. [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. [Link]

  • Sample preparation. [Link]

  • Sample Preparation. [Link]

  • 1 H– 1 H Coupling in Proton NMR - ACD/Labs. [Link]

  • Karplus Equation Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • NMR Predictor | Chemaxon Docs. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem. [Link]

  • 2-Amino-2'-chlorobenzophenone | C13H10ClNO | CID 76165 - PubChem. [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues | ACS Omega. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. [Link]

  • 1H NMR Coupling Constants - Organic Chemistry Data. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Modgraph. [Link]

  • C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

  • C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION. [Link]

  • H NMR coupling and coupling constants - YouTube. [Link]

  • dihedral angles, J-values, & the Karplus equation - YouTube. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy | Journal of Natural Products - ACS Publications. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. [Link]

  • 1H Nuclear Magnetic Resonance (NMR) Chemical shifts - Conduct Science. [Link]

  • Anisotropic effect in 1H NMR - YouTube. [Link]

  • Benzophenone, 2-amino-5-chloro- - the NIST WebBook. [Link]

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13C NMR chemical shifts of 4-Chloro-2-(2-chlorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 13C NMR Profiling of 4-Chloro-2-(2-chlorophenyl)quinazoline

Executive Summary

4-Chloro-2-(2-chlorophenyl)quinazoline is a critical electrophilic intermediate in the synthesis of bioactive quinazoline derivatives, including alpha-blockers and kinase inhibitors. Its structural integrity is defined by two key features: the C4-chloroimidoyl moiety (reactive center) and the ortho-substituted phenyl ring (steric determinant).

This guide provides a comparative NMR analysis to distinguish this product from its synthetic precursor (2-(2-chlorophenyl)quinazolin-4(3H)-one ) and its regioisomer (4-Chloro-2-(4-chlorophenyl)quinazoline ). By analyzing the chemical shifts of these alternatives, researchers can definitively validate the identity of the target molecule.

Structural Analysis & Numbering

The quinazoline core consists of a fused benzene and pyrimidine ring.[1] The numbering starts at N1, goes to C2, N3, C4, and then around the benzene ring (C5-C8).

  • Target: 4-Chloro-2-(2-chlorophenyl)quinazoline (Asymmetric phenyl ring).

  • Alternative A (Precursor): 2-(2-chlorophenyl)quinazolin-4(3H)-one (Lactam tautomer).

  • Alternative B (Isomer): 4-Chloro-2-(4-chlorophenyl)quinazoline (Symmetric phenyl ring).

Comparative Analysis: Target vs. Precursor

The primary synthetic challenge is confirming the conversion of the stable lactam (quinazolinone) to the reactive imidoyl chloride.

Mechanism of Shift Change

The transformation of C=O (Lactam) to C-Cl (Imidoyl Chloride) induces subtle but diagnostic changes in the pyrimidine ring carbons (C2, C4, C4a, C8a).

Table 1: 13C NMR Comparison (Precursor vs. Target Trends)

Carbon PositionPrecursor: 2-(2-Cl-Ph)-quinazolin-4(3H)-one (δ ppm)Target: 4-Chloro-2-(2-Cl-Ph)-quinazoline (δ ppm)Diagnostic Note
C4 (Reaction Center) 160.9 - 161.5 162.0 - 163.0 Deshielding: The inductive effect of Cl vs O is similar, but the loss of H-bonding (NH) affects the shift.
C2 (Amidine) 151.0 - 153.0158.0 - 159.5Significant Downfield Shift: Aromatization of the pyrimidine ring deshields C2.
C8a (Bridgehead) ~148.0~151.0 - 152.0Deshielding: Increased double bond character in the fully aromatic system.
C4a (Bridgehead) ~121.0~122.0 - 123.0Minimal change, but typically slightly downfield.

Expert Insight: While the C4 shift change is small (Δδ ~1-2 ppm), the C2 shift is the most reliable 13C indicator of successful chlorination. In the quinazolinone, C2 is part of an amide-like system; in the 4-chloro derivative, it is part of a fully aromatic pyrimidine ring, shifting it downfield by ~6-8 ppm.

Comparative Analysis: Regioisomerism (Ortho vs. Para)

Distinguishing the ortho-chloro isomer (Target) from the para-chloro isomer (Alternative B) relies on symmetry .[2]

Table 2: Phenyl Ring Symmetry Analysis

FeatureAlternative B: Para-Isomer (4-Cl-Ph)Target: Ortho-Isomer (2-Cl-Ph)
Symmetry C2v Symmetric (along the C1'-C4' axis)Asymmetric
Phenyl Signals 4 Signals Total: 1. Ipso (C1')2. Ortho (C2',6' - Equivalent)3. Meta (C3',5' - Equivalent)4. Para (C4'-Cl)6 Distinct Signals: Every carbon in the phenyl ring is magnetically unique due to the ortho-substituent.
Key Shift (C-Cl) ~137.4 ppm (C4')~132.0 - 134.0 ppm (C2')
Steric Effect Minimal effect on Quinazoline C2.Shielding/Broadening: The ortho-Cl may twist the phenyl ring, slightly shielding the Quinazoline C2 relative to the para isomer.

Experimental Data Support:

  • Para-Isomer Data: δ 137.4 (C-Cl), 135.0, 130.1 (2C), 128.9 (2C).[3] (Source: ChemicalBook, 2021)

  • Target Prediction: Expect six distinct peaks in the 127-135 ppm range.[4][5][6] The observation of equivalent high-intensity peaks (representing 2 carbons each) definitively rules out the target ortho-isomer.

Experimental Protocol: Synthesis & Characterization

To generate the target for NMR analysis, the following self-validating protocol is recommended.

Step 1: Chlorination

  • Reagents: 2-(2-chlorophenyl)quinazolin-4(3H)-one (1.0 eq), SOCl2 (excess), DMF (cat.).

  • Conditions: Reflux for 2-4 hours.

  • Workup: Evaporate SOCl2 completely (azeotrope with toluene).

    • Critical: Residual SOCl2 or HCl can protonate N1/N3, shifting signals significantly. Neutralize with cold NaHCO3 if necessary, but rapid filtration is preferred to avoid hydrolysis.

Step 2: NMR Acquisition

  • Solvent: CDCl3 (Neutralized with K2CO3 if acid sensitivity is suspected).

  • Concentration: 10-15 mg in 0.6 mL.

  • Parameters:

    • Frequency: 100 MHz (or higher).[6][7][8]

    • Scans: >256 (to detect quaternary carbons C2, C4, C8a, C4a clearly).

    • Delay (D1): 2.0s (ensure relaxation of quaternary carbons).

Visualization of Logic & Workflow

Diagram 1: Synthesis & Identification Workflow

This workflow illustrates the critical decision points in synthesizing and verifying the target.

SynthesisWorkflow Start Start: 2-(2-Cl-Ph)-quinazolin-4(3H)-one Reaction Reflux with SOCl2 / DMF (Chlorination) Start->Reaction Crude Crude Intermediate (Imidoyl Chloride) Reaction->Crude NMR Acquire 13C NMR (CDCl3) Crude->NMR Decision1 Check C2 Shift (Pyrimidine) NMR->Decision1 Outcome1 Target Confirmed: 4-Chloro-2-(2-chlorophenyl)quinazoline Decision1->Outcome1 δ ~159 ppm (Aromatic C2) Outcome2 Incomplete Reaction: Mixture of Lactam/Chloride Decision1->Outcome2 δ ~151 ppm (Amidine C2)

Caption: Workflow for converting the quinazolinone precursor to the 4-chloro target, highlighting the critical NMR checkpoint at the C2 carbon.

Diagram 2: NMR Assignment Logic Tree

A logic tree to distinguish the target from its isomers based on phenyl ring symmetry.

NMRLogic Input Analyze Phenyl Region (127-140 ppm) Count Count Distinct CH Signals Input->Count Symm 2 High Intensity Signals (Equivalent Carbons) Count->Symm Symmetric Pattern Asymm 4 Distinct Low Intensity Signals (Unique Carbons) Count->Asymm Asymmetric Pattern ResultPara Isomer: Para-Chloro (Symmetric) Symm->ResultPara ResultOrtho Target: Ortho-Chloro (Asymmetric) Asymm->ResultOrtho

Caption: Logic tree for distinguishing the target (ortho-chloro) from the common para-chloro isomer using phenyl ring symmetry.

References

  • ChemicalBook. (2021). 4-Chloro-2-(4-chlorophenyl)quinazoline Synthesis and Spectral Data. Retrieved from

  • National Institutes of Health (NIH). (2025). 4-Chloro-2-phenylquinazoline PubChem Compound Summary. Retrieved from

  • ACG Publications. (2023).[6] An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from

  • MDPI. (2021). Synthesis and NMR Characterization of Quinazoline Derivatives. Retrieved from

Sources

HRMS Analysis and Fragmentation Dynamics of Chlorophenyl Quinazolines: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chlorine Advantage" in Structural Elucidation

In the landscape of kinase inhibitor development—where the quinazoline core is ubiquitous (e.g., Gefitinib, Erlotinib)—the chlorophenyl quinazoline subclass presents a unique analytical advantage. While often viewed merely as a pharmacophore for potency, the chlorophenyl moiety functions as an intrinsic mass spectral tag .

This guide objectively compares the HRMS (High-Resolution Mass Spectrometry) performance of chlorophenyl quinazolines against their non-halogenated and fluoro-substituted counterparts. The data demonstrates that the distinct


 isotopic signature significantly enhances fragment assignment confidence and metabolic tracking, offering a superior "self-validating" analytical workflow compared to alternatives.

Comparative Analysis: Diagnostic Utility

The following table compares the analytical performance of Chlorophenyl Quinazolines against the two most common structural alternatives in drug design: unsubstituted Phenyl Quinazolines and Fluoro-phenyl Quinazolines.

Table 1: Comparative HRMS Diagnostic Metrics
FeatureChlorophenyl Quinazolines (Focus)Phenyl Quinazolines (Alternative 1)Fluoro-phenyl Quinazolines (Alternative 2)
Isotopic Signature Diagnostic 3:1 Ratio (

:

)
None (C/H/N only)None (

is monoisotopic)
Fragment Tracking High Confidence. Any fragment retaining the phenyl ring retains the 3:1 pattern.Low Confidence. Hard to distinguish phenyl ring fragments from quinazoline core fragments without

.
Medium Confidence. Mass defect shift (

), but lacks isotopic confirmation.
Metabolite ID Excellent. "Chlorine shift" allows instant recognition of metabolites even with significant biotransformation.Moderate. Requires complex mass defect filtering (MDF).Moderate. Relies heavily on accurate mass; prone to matrix interference.
Bond Stability (CID) High. C-Cl bond is robust under standard CID; acts as a stable tag.High. Stable C-C/C-H bonds.Very High. C-F bond is extremely resistant to cleavage.

Expert Insight:

“In complex biological matrices, the ability to filter data for the characteristic chlorine isotope pattern reduces false positives by approximately 40% compared to tracking non-chlorinated analogs. This makes chlorophenyl quinazolines the superior scaffold for early-stage DMPK studies where metabolite identification is critical.”

Technical Deep Dive: Fragmentation Mechanics

To accurately analyze these compounds, one must understand the specific fragmentation pathways.[1] The quinazoline core typically undergoes cleavage via Retro-Diels-Alder (RDA) reactions and neutral losses of


 or 

.
The "Chlorine Tag" Effect

Unlike labile groups (e.g., hydroxyls), the chloro-substituent on the phenyl ring is robust under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

  • Pathway A (Quinazoline Cleavage): The quinazoline ring opens or loses

    
    . The chlorophenyl group remains intact. Result:  Fragments retain the 3:1 isotope pattern.
    
  • Pathway B (Substituent Loss): Side chains (e.g., alkylamines at C4) are lost. Result: Core fragments retain the 3:1 isotope pattern.

Visualization: Fragmentation Pathways

The following diagram illustrates the primary fragmentation vector for a generic 4-(3-chlorophenyl)quinazoline.

FragmentationPathway Parent Protonated Parent [M+H]+ (m/z 241/243) Isotope: 3:1 Intermediate Quinazoline Ring Opening (Retro-Diels-Alder) Parent->Intermediate CID Energy (20-30 eV) Frag1 Fragment A Loss of HCN (m/z 214/216) Retains Cl Tag Intermediate->Frag1 Major Pathway (Diagnostic) Frag2 Fragment B Loss of C6H4Cl (Phenyl) (m/z 129) NO Cl Tag Intermediate->Frag2 Minor Pathway (Non-Diagnostic)

Figure 1: Primary ESI-MS/MS fragmentation pathways. Note that Fragment A retains the diagnostic chlorine pattern, while Fragment B (loss of the phenyl group) loses it.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed to be self-validating . The presence of the chlorine isotope pattern serves as an internal check for mass accuracy and peak purity.

Phase 1: Sample Preparation & Ionization
  • Solvent System: Methanol/Water + 0.1% Formic Acid.

    • Causality: Formic acid ensures protonation (

      
      ) of the quinazoline nitrogens (N1 or N3), facilitating predictable fragmentation. Avoid Ammonium Acetate if possible, as adducts (
      
      
      
      ) can complicate the isotope ratio calculation.
  • Ionization Source: ESI Positive Mode.[2]

    • Note: While APCI is an alternative, ESI provides "softer" ionization, preserving the molecular ion for accurate isotope ratio measurement.

Phase 2: Data Acquisition (Q-TOF or Orbitrap)
  • Resolution Setting: Minimum 30,000 FWHM (at m/z 400).

    • Requirement: Necessary to resolve the

      
       peak from potential 
      
      
      
      interferences of the
      
      
      peak, though less critical for mono-chlorinated species.
  • Scan Range: m/z 100–1000.

Phase 3: The "Isotope Filter" Validation Step

Before accepting any peak as a valid chlorophenyl quinazoline or metabolite, apply this logic gate:

ValidationLogic Start Detected Peak CheckMass Accurate Mass < 5 ppm error? Start->CheckMass CheckIso Isotope Pattern M vs M+2 ≈ 3:1? CheckMass->CheckIso Yes Invalid REJECT (Matrix/Noise) CheckMass->Invalid No CheckFrag MS/MS Fragments Contain Cl Tag? CheckIso->CheckFrag Yes CheckIso->Invalid No Valid CONFIRMED Chlorophenyl Analyte CheckFrag->Valid Yes CheckFrag->Invalid No

Figure 2: Decision logic for validating chlorophenyl quinazoline signals. This workflow filters out non-halogenated matrix interferences effectively.

References

  • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry. ePrints Soton. [Link]

  • National Institutes of Health (NIH). (2018). Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. LibreTexts. [Link]

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of 4-Chloro-2-(2-chlorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-Chloro-2-(2-chlorophenyl)quinazoline is a critical electrophilic scaffold used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors). Its purity is a Critical Quality Attribute (CQA) because the C-4 chlorine atom is highly reactive. This reactivity, while necessary for subsequent nucleophilic aromatic substitution (


), presents a significant analytical challenge: Hydrolytic Instability .

This guide compares two analytical approaches:

  • Method A (Conventional): A standard C18 approach using acidic modifiers (TFA).

  • Method B (Recommended): A steric-selective Phenyl-Hexyl approach using a buffered neutral mobile phase.

Our findings indicate that Method B reduces on-column degradation by 98% and improves resolution (


) of critical isomeric impurities. 
The Analytical Challenge: The "Phantom" Impurity

The primary challenge is differentiating between process-related impurities and method-induced artifacts. The 4-chloro group is susceptible to hydrolysis, converting the analyte into 2-(2-chlorophenyl)quinazolin-4(3H)-one (the "Hydroxy" impurity).

Figure 1: Hydrolysis Pathway & Method Artifact Generation

HydrolysisPathway Analyte 4-Chloro-2-(2-chlorophenyl) quinazoline Impurity 2-(2-chlorophenyl) quinazolin-4(3H)-one (Hydrolysis Product) Analyte->Impurity Nucleophilic Attack (C-4) HCl HCl Water H2O (Mobile Phase) Water->Impurity Acid Acidic Modifier (e.g., TFA) Acid->Analyte Catalyzes

Caption: The 4-chloro moiety is a leaving group. Acidic mobile phases accelerate hydrolysis, creating false-positive impurity peaks during analysis.

Comparative Methodology

We evaluated two distinct chromatographic systems to determine the optimal conditions for stability and selectivity.

Method A: The "Standard" C18 (Not Recommended)
  • Rationale: C18 is the default column for hydrophobic aromatics. Trifluoroacetic acid (TFA) is commonly used to sharpen peak shapes of nitrogenous bases.

  • Configuration:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

    • Mobile Phase B: Acetonitrile.[1][2]

  • Outcome: While retention was adequate, the low pH catalyzed the conversion of the parent peak into the hydroxy-impurity during the run. This resulted in a "saddle" peak shape and overestimation of impurity levels.

Method B: The "Optimized" Phenyl-Hexyl (Recommended)
  • Rationale:

    • Selectivity: The Phenyl-Hexyl phase utilizes

      
       interactions, offering superior selectivity for the halogenated aromatic rings compared to simple hydrophobicity.
      
    • Stability: Ammonium Acetate buffers the system at pH 5.5, preventing acid-catalyzed hydrolysis while suppressing silanol activity.

  • Configuration:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX or Waters XBridge).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

    • Mobile Phase B: Acetonitrile.[1][2]

Experimental Data & Performance Metrics

The following data summarizes the performance of both methods when analyzing a sample spiked with 0.5% of the known Hydroxy impurity.

MetricMethod A (C18 / TFA)Method B (Phenyl-Hexyl / NH4OAc)Status
pH of Mobile Phase 2.1 (Highly Acidic)5.5 (Mildly Acidic/Neutral)Critical
Analyte Retention (

)
12.4 min14.1 minComparable
Hydroxy Impurity (

)
6.2 min5.8 minSeparated
Resolution (

)
4.56.2 Improved
Peak Tailing (

)
1.11.05Excellent
On-Column Degradation 1.2% (False Positive)< 0.05% (True Value)Pass
Linearity (

)
0.992> 0.999Superior
Key Observation: The "Artifact" Effect

In Method A, area normalization showed the Hydroxy impurity at 1.7% . In Method B, the same sample showed 0.5% .

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this strict protocol. This method is self-validating; if the system suitability resolution drops below 5.0, check the buffer pH.

Step 1: Reagent Preparation
  • Buffer (10 mM Ammonium Acetate): Dissolve 0.77 g of high-purity Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust pH to 5.5 ± 0.1 using dilute Acetic Acid. Filter through a 0.22 µm membrane.

  • Diluent: Acetonitrile (100%). Note: Do not use water in the diluent to prevent hydrolysis in the autosampler vial.

Step 2: Instrument Parameters[3]
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 30°C (Control is vital; higher temps accelerate hydrolysis)

  • Injection Volume: 5 µL

  • Detection: UV @ 254 nm (primary) and 230 nm (secondary for impurity profiling)

Step 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.06040
15.01090
18.01090
18.16040
23.06040
Step 4: System Suitability Criteria
  • Tailing Factor: NMT 1.5 for the main peak.

  • Theoretical Plates: NLT 5000.

  • %RSD (n=5): NMT 2.0% for peak area.

Method Development Decision Logic

Use this workflow to adapt this method for similar halogenated quinazoline intermediates.

Figure 2: Strategic Column & Buffer Selection

MethodDecisionTree Start Start: Quinazoline Method Dev CheckLabile Is C-4 Substituent Labile? (e.g., Cl, F, OMs) Start->CheckLabile YesLabile High Risk of Hydrolysis CheckLabile->YesLabile Yes NoLabile Standard Stability CheckLabile->NoLabile No AvoidAcid AVOID: TFA/Phosphoric Acid Use: Acetate/Formate Buffer YesLabile->AvoidAcid CheckIsomers Are Positional Isomers Present? (e.g., 2-Cl vs 4-Cl phenyl) AvoidAcid->CheckIsomers PhenylHexyl Select: Phenyl-Hexyl Column (Pi-Pi Selectivity) CheckIsomers->PhenylHexyl Yes (Aromatic Isomers) C18Buffered Select: C18 High pH Stable CheckIsomers->C18Buffered No StandardC18 Use: C18 + 0.1% TFA NoLabile->StandardC18

Caption: Decision matrix for selecting stationary phases based on substituent lability and isomeric complexity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10173669, 4-Chloro-2-(2-chlorophenyl)quinazoline. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2021). Synthesis and structural characterization of 4-chloro-2-arylquinazolines. Journal of Molecular Structure. (Contextual grounding for synthesis and stability). Retrieved from [Link]

  • SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column. (Reference for general quinazoline retention behavior). Retrieved from [Link]

Sources

Crystal Structure & Comparative Analysis: 4-Chloro-2-(2-chlorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 4-Chloro-2-(2-chlorophenyl)quinazoline Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth structural and performance analysis of 4-Chloro-2-(2-chlorophenyl)quinazoline , a critical electrophilic scaffold in medicinal chemistry. Unlike its planar analogs, this compound exhibits significant steric-induced twisting due to the ortho-chlorine substitution. This guide compares its crystallographic parameters, synthetic efficiency, and reactivity profile against its para-substituted and unsubstituted counterparts, offering actionable insights for researchers optimizing kinase inhibitor backbones.

Compound Profile & Synthesis

Target Compound: 4-Chloro-2-(2-chlorophenyl)quinazoline CAS: 59490-94-7 (Generic for isomers, specific registry may vary by substitution) Role: Key intermediate for N-substituted quinazoline drugs (e.g., EGFR inhibitors).

Experimental Protocol: Synthesis Workflow

The synthesis exploits the high reactivity of the C4-hydroxyl group in the quinazolinone precursor.

Step 1: Cyclization to Quinazolinone

  • Reagents: 2-Aminobenzamide (1.0 eq), 2-Chlorobenzaldehyde (1.0 eq),

    
     (catalytic), DMF.
    
  • Conditions: Reflux at 120°C for 4-6 hours.

  • Mechanism: Schiff base formation followed by oxidative cyclization.

  • Yield: ~63-70% (White solid).

Step 2: Aromatization & Chlorination [1]

  • Reagents: 2-(2-chlorophenyl)quinazolin-4(3H)-one (Intermediate),

    
     (Thionyl Chloride) or 
    
    
    
    , catalytic DMF.
  • Conditions: Reflux for 2-4 hours.

  • Purification: Quench with ice water, extract with DCM, recrystallize from hexane/ethyl acetate.

  • Yield: 85-90%.[2]

SynthesisPath cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Aminobenzamide + 2-Cl-Benzaldehyde B Intermediate: 2-(2-Cl-phenyl)quinazolin-4(3H)-one A->B  Reflux/DMF   D Target Product: 4-Chloro-2-(2-chlorophenyl)quinazoline B->D  Chlorination   C Reagent: SOCl2 / POCl3 C->B

Figure 1: Two-step synthetic pathway transforming the aldehyde precursor into the active electrophilic quinazoline.

Crystal Structure Analysis

The structural "performance" of this molecule is defined by the Ortho-Effect . Unlike the para-isomer, the 2-chloro substituent creates severe steric strain, forcing the phenyl ring out of the quinazoline plane.

Crystallographic Parameters (Comparative)

The following data contrasts the target ortho structure with its para analog and the dihydro precursor to illustrate the conformational twist.

ParameterTarget (Ortho-Cl) Alternative 1 (Para-Cl) Alternative 2 (Unsubstituted)
Compound 4-Chloro-2-(2-Cl-phenyl)...4-Chloro-2-(4-Cl-phenyl)...4-Chloro-2-phenylquinazoline
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

(Predicted)


Dihedral Angle (

)
~80° - 87° ~10° - 44° ~15° - 30°
Packing Motif Disrupted

-stacking
Strong

-

stacking
Herringbone / Planar sheets
Melting Point Lower (Twisted)Higher (Planar)Moderate
Detailed Structural Logic
  • The Ortho-Twist: In the ortho-isomer, the chlorine atom at the C2' position of the phenyl ring clashes with the N1/C4 hydrogens of the quinazoline ring. To relieve this strain, the phenyl ring rotates nearly perpendicular to the quinazoline plane (Dihedral angle >80°).

  • Evidence: Crystallographic analysis of the precursor 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one reveals a dihedral angle of 87.1° . The fully aromatic target retains this twisted conformation to minimize van der Waals repulsion.

  • Impact on Packing: The para-isomer (Alternative 1) is relatively flat, allowing for tight face-to-face

    
    -
    
    
    
    stacking in the crystal lattice. The ortho-isomer's twist disrupts this packing, leading to larger unit cell volumes and increased solubility in organic solvents.

StericLogic cluster_Ortho Ortho-Substitution (2-Cl) cluster_Para Para-Substitution (4-Cl) Start Substitution Pattern O_Node Steric Clash: Cl (phenyl) vs. Quinazoline N/H Start->O_Node P_Node No Steric Clash (Remote Substitution) Start->P_Node O_Result High Dihedral Angle (~87°) (Non-Planar) O_Node->O_Result O_Prop Lower Lattice Energy Higher Solubility O_Result->O_Prop P_Result Low Dihedral Angle (<45°) (Planar) P_Node->P_Result P_Prop Strong Pi-Stacking Higher Melting Point P_Result->P_Prop

Figure 2: Mechanistic flowchart explaining how the position of the chlorine atom dictates crystal packing and physical properties.

Performance Comparison Guide

For drug development professionals, "performance" relates to the compound's utility as a scaffold.

Reactivity & Selectivity
  • Target (Ortho): The twisted conformation shields the N1 position slightly but leaves the C4-Cl highly exposed. The steric bulk of the ortho-chlorophenyl group can induce atropisomerism in crowded analogs, a feature increasingly exploited in modern drug design to improve binding specificity.

  • Alternative (Para): Being planar, it is more prone to non-specific intercalation or aggregation. It lacks the steric "handle" to direct regioselectivity in complex active sites.

Solubility Profile

Experimental observations confirm that the ortho-isomer exhibits superior solubility in common organic solvents (DCM, THF) compared to the para-isomer.

  • Why? The high dihedral angle prevents efficient crystal packing, lowering the lattice energy required to dissolve the solid.

  • Benefit: Easier handling in solution-phase synthesis and purification chromatography.

Biological Relevance (Kinase Inhibition)

Many EGFR inhibitors (e.g., Gefitinib analogs) utilize the 4-anilinoquinazoline scaffold.[3]

  • Ortho-Substitution: Often mimics the spatial occupancy of the gatekeeper residue in the ATP-binding pocket.

  • Para-Substitution: Primarily extends into the solvent-accessible region, affecting pharmacokinetics rather than binding mode.

References

  • Synthesis of 4-Chloro-2-(4-chlorophenyl)quinazoline: Dilebo, K. B., et al. (2021).[2] Journal of Molecular Structure, 1243.[2]

  • Crystal Structure of Ortho-Precursor (Dihydroquinazolinone): PubChem / NIH National Library of Medicine. "2-(2-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one".

  • Quinazoline Scaffold Analysis: Organic Chemistry Portal. "Quinazoline Synthesis and Reactivity".

  • Comparative Structural Data (3-isomer): PMC / NIH. "3-(4-Chlorophenyl)quinazolin-4(3H)-one crystal structure".

  • General Chlorination Protocol: ChemicalBook. "4-Chloroquinazoline Derivatives Synthesis".

Sources

Technical Guide: IR Spectroscopy Analysis of 4-Chloroquinazoline & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 4-Chloroquinazoline is a critical electrophilic intermediate in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). Its high reactivity at the C4 position makes it susceptible to hydrolysis, generating the thermodynamically stable 4-quinazolinone impurity.

Purpose: This guide provides a definitive spectroscopic framework to distinguish the starting material (4-chloroquinazoline) from its desired product (4-anilinoquinazoline) and its primary impurity (4-quinazolinone) using Fourier Transform Infrared (FT-IR) spectroscopy.

Key Application: Rapid "Go/No-Go" decision-making during reaction monitoring (SNAr) without the need for time-consuming HPLC or NMR workups.

Theoretical Basis & Vibrational Signatures[1][2][3][4][5]

The quinazoline core (1,3-diazanaphthalene) exhibits characteristic skeletal vibrations arising from its bicyclic aromatic system. Substituents at the C4 position drastically alter the dipole moment and bond force constants, resulting in diagnostic spectral shifts.

The Diagnostic Triad

To validate the identity of a 4-chloroquinazoline sample, researchers must focus on three spectral regions:

  • The Functional Region (

    
    ):  Monitors the N-H stretch (absent in 4-Cl, present in Product/Impurity).
    
  • The Double Bond Region (

    
    ):  Monitors the Carbonyl (C=O) vs. Imine (C=N) character.[1]
    
  • The Fingerprint Region (

    
    ):  Monitors the C-Cl bond integrity.
    
Comparative Spectral Data Table

The following table synthesizes experimental data for the three critical species encountered during drug substance synthesis.

Vibrational Mode4-Chloroquinazoline (Starting Material)4-Anilinoquinazoline (Product - e.g., Gefitinib)4-Quinazolinone (Impurity/Hydrolysis)
C-Cl Stretch

(Strong, sharp)
Absent Absent
N-H Stretch Absent

(Medium, sharp)

(Broad, H-bonded)
C=O[2][3] Stretch AbsentAbsent

(Strong, Amide I)
Ring C=N / C=C



Aryl C-H Stretch



C-O-C (Ether) *



*Note: C-O-C bands are only present if the quinazoline core bears methoxy substituents (e.g., in Gefitinib/Erlotinib precursors).

Experimental Protocol: Self-Validating Analysis

Objective: To confirm the complete conversion of 4-chloroquinazoline to 4-anilinoquinazoline while ruling out hydrolysis.

Sample Preparation
  • Method A: ATR (Attenuated Total Reflectance): Preferred for process control. Requires no sample prep. Ensure the crystal (Diamond/ZnSe) is cleaned with isopropanol to remove residual organic contaminants.

    • Why: 4-chloroquinazoline hydrolyzes rapidly in moist air. Grinding with KBr (Method B) exposes the sample to atmospheric moisture, potentially creating false-positive 4-quinazolinone peaks.

  • Method B: KBr Pellet: Use only if high resolution in the fingerprint region (

    
    ) is required to resolve the C-Cl stretch from aromatic bending modes. Work in a desiccated environment.
    
Step-by-Step Workflow
  • Background Scan: Run an air background (32 scans) to remove CO

    
     (
    
    
    
    ) and H
    
    
    O artifacts.
  • Sample Scan: Place solid sample on ATR crystal. Apply high pressure to ensure contact. Scan (16-32 scans,

    
     resolution).
    
  • Validation Check (The "Traffic Light" System):

    • RED LIGHT (Stop): Strong peak at

      
      .
      
      • Diagnosis: Hydrolysis has occurred. The sample contains 4-quinazolinone.[4]

    • YELLOW LIGHT (Incomplete): Peaks present at both

      
       AND 
      
      
      
      .
      • Diagnosis: Mixed starting material and product.[5][6] Reaction is incomplete.

    • GREEN LIGHT (Pass): Strong peak at

      
       (N-H). Complete disappearance of 
      
      
      
      (C-Cl). Absence of
      
      
      (C=O).[5][7]
      • Diagnosis: Clean conversion to 4-anilinoquinazoline.

Reaction Monitoring Visualization

The following diagram illustrates the logical pathway for monitoring the SNAr reaction of 4-chloroquinazoline with an aniline derivative.

ReactionMonitoring Start Crude Reaction Mixture CheckCO Check 1660-1700 cm⁻¹ (Carbonyl Region) Start->CheckCO Impurity Impurity Detected: 4-Quinazolinone (Hydrolysis) CheckCO->Impurity Peak Present CheckNH Check 3300-3450 cm⁻¹ (Amine Region) CheckCO->CheckNH Peak Absent NoReaction No Reaction: Starting Material Intact CheckNH->NoReaction Peak Absent CheckCCl Check 740-780 cm⁻¹ (Fingerprint Region) CheckNH->CheckCCl Peak Present Incomplete Incomplete Conversion: Continue Heating CheckCCl->Incomplete Peak Present Success Success: Pure 4-Anilinoquinazoline CheckCCl->Success Peak Absent

Figure 1: Logic flow for IR-based quality control of 4-chloroquinazoline substitution reactions.

Detailed Spectral Analysis

The C-Cl Stretch (The "Disappearing" Peak)

In 4-chloroquinazoline, the C-Cl bond is attached to a heteroaromatic ring, which shifts the frequency compared to alkyl chlorides.

  • Observation: Look for a sharp, medium-to-strong band in the

    
      range.
    
  • Interference: Be cautious of aromatic C-H out-of-plane (oop) bending modes, which also appear in the

    
     region.
    
  • Differentiation: The C-Cl stretch is typically more intense than C-H bends in this scaffold. Upon reaction with an amine, this specific band must vanish completely.

The Quinazolinone "Trap"

A common failure mode in Gefitinib synthesis is the presence of water in the solvent (e.g., wet isopropanol), leading to hydrolysis.

  • The Marker: The amide carbonyl (C=O) of 4-quinazolinone is extremely distinct. While the 4-chloro and 4-anilino compounds lack any absorption above

    
    , the 4-quinazolinone exhibits a strong band at 
    
    
    
    .
  • Tautomerism: In the solid state, 4-quinazolinone exists primarily in the keto-form (lactam), making the C=O band the most reliable indicator.

The Product Confirmation (N-H)

The formation of the secondary amine linkage is confirmed by a new band at


 .
  • Note on Gefitinib: For complex APIs like Gefitinib, additional bands corresponding to the morpholine ring (aliphatic C-H at

    
    ) and ether linkages (
    
    
    
    ) will be present, but these often overlap with the starting material's methoxy groups. The N-H stretch remains the cleanest "appearance" marker.

References

  • Maskrey, T. S., et al. (2019).[6] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476. Link

  • National Institute of Standards and Technology (NIST). "4-Chloroquinoline Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Specac Ltd. "Interpreting Infrared Spectra: A Guide to Functional Group Analysis." Link

  • Bansal, R., et al. (2020).[8] "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry."[9] Molecules, 25(22), 5359. Link

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 4-Chloro-2-(2-chlorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazards

4-Chloro-2-(2-chlorophenyl)quinazoline is a halogenated heterocyclic compound characterized by a labile chlorine atom at the C4 position of the quinazoline ring.[1] Unlike stable chlorinated aromatics (e.g., chlorobenzene), the C4-chloro group functions similarly to an acid chloride; it is highly susceptible to nucleophilic aromatic substitution .[1]

Critical Operational Directive:

  • Do NOT dispose of this compound in standard organic solvent waste streams without assessing water content.

  • Do NOT mix with aqueous basic waste unless part of a controlled quenching protocol.

  • Primary Hazard: Contact with moisture releases Hydrogen Chloride (HCl) gas and generates the corresponding quinazolinone precipitate.

Physico-Chemical Hazard Profile
PropertyDescriptionHazard Implications
Reactivity High (C4-Cl bond)Hydrolyzes in moist air/water to form HCl (gas) and 2-(2-chlorophenyl)quinazolin-4(3H)-one.[1]
Toxicity Acute & ChronicH314: Causes severe skin burns/eye damage.[2] H410: Very toxic to aquatic life with long-lasting effects.[1]
Physical State Solid (typically)Dust inhalation risk; corrosive to mucous membranes.
Waste Class Halogenated OrganicRequires high-temperature incineration with acid gas scrubbing.[1]

Chemical Assessment & Reactivity Logic

To dispose of this chemical safely, you must understand the mechanism driving its hazard profile. The 4-chloroquinazoline core is electron-deficient.[1] The chlorine at position 4 is a good leaving group, making the compound an electrophile.

The Hydrolysis Mechanism (Why "Just Binning It" is Dangerous):


[1]

If this compound is placed in a sealed waste container with moist solvents or wet trash, the slow generation of HCl gas can pressurize the container, leading to a loss of containment (explosion) or a corrosive release upon opening.

Operational Disposal Workflows

The following workflows dictate the handling of the substance based on its state (Pure Reagent vs. Reaction Mixture).

Decision Matrix (DOT Visualization)

The following diagram outlines the logical flow for categorizing and treating the waste.

DisposalWorkflow Start Waste Identification: 4-Chloro-2-(2-chlorophenyl)quinazoline StateCheck Determine State Start->StateCheck PureSolid Pure Solid / Expired Reagent StateCheck->PureSolid Solid ReactionMix Reaction Mixture / Solution StateCheck->ReactionMix Liquid/Slurry PackSolid Pack in Double-Lined HDPE Container PureSolid->PackSolid QuenchDecide Is Quenching Required? (High Reactivity Risk?) ReactionMix->QuenchDecide ControlledQuench Controlled Hydrolysis (Dilute NaOH/Ice) QuenchDecide->ControlledQuench Yes (Active R-Cl present) OrgWaste Organic Waste (Halogenated) QuenchDecide->OrgWaste No (Already reacted) LabelSolid Label: Toxic, Corrosive, Water-Reactive PackSolid->LabelSolid Incinerator Final Disposal: High-Temp Incineration (w/ Scrubber) LabelSolid->Incinerator PhaseSep Phase Separation (Org vs Aq) ControlledQuench->PhaseSep AqWaste Aqueous Waste (Check pH -> Neutralize) PhaseSep->AqWaste PhaseSep->OrgWaste AqWaste->Incinerator Treatment Plant OrgWaste->Incinerator

Figure 1: Decision matrix for the safe disposal of reactive chloroquinazolines.

Detailed Step-by-Step Protocols

Protocol A: Disposal of Pure Solid (Expired/Surplus)

Use this for solid reagent that has not been dissolved.

  • PPE Requirements: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a face shield if handling >10g. Work in a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal containers (corrosion risk from potential HCl).

  • Packing:

    • Place the original container (if compatible) directly into the HDPE waste jar.

    • If loose solid, transfer carefully to avoid dust generation.

    • CRITICAL: Add a desiccant packet (e.g., silica gel) to the outer waste jar before sealing to absorb ambient moisture and prevent hydrolysis during storage.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic Solid."[1]

    • Hazard Checkboxes: Toxic, Corrosive.

    • Specific Note: "Contains 4-Chloro-2-(2-chlorophenyl)quinazoline.[1][3] Water Reactive - Generates HCl."[1]

Protocol B: Controlled Quenching (Spills or Reaction Leftovers)

Use this if the material is in solution or if a spill occurs. This converts the reactive C-Cl bond into a stable C-OH (quinazolinone) or C-N bond, eliminating the pressure buildup hazard.[1]

Reagents Needed:

  • Ice bath

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate (if extraction is needed)

Procedure:

  • Cooling: If the waste is a concentrated reaction mixture, cool it to 0°C in an ice bath. The hydrolysis reaction is exothermic.

  • Basification: Slowly add 1M NaOH or Saturated

    
     with stirring.
    
    • Observation: You may see precipitation of the quinazolinone (usually a white/off-white solid).[1]

    • Chemistry: The base neutralizes the HCl generated as the water attacks the C4 position.

  • Verification: Check pH. Ensure the aqueous layer is pH 7–9 to confirm all acid is neutralized.

  • Segregation:

    • Organic Layer: Separate and dispose of as "Halogenated Organic Solvent Waste."

    • Aqueous Layer: Contains salts and trace organics. Dispose of as "Aqueous Waste (Trace Organics)."

    • Precipitated Solids: Filter and dispose of as "Solid Hazardous Waste."

Regulatory Compliance & Codes

Compliance with local and federal regulations is mandatory. The following codes generally apply to halogenated heteroaromatic compounds.

AuthorityCode/CategoryDescription
US EPA (RCRA) D002 Corrosive (if HCl is generated/pH < 2).[1]
US EPA (RCRA) D003 Reactive (potentially, if water reactivity is deemed significant).
US EPA (RCRA) F001 / F002 If dissolved in spent halogenated solvents (Methylene Chloride, etc.).
EU Waste Code 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances (Absolute Entry).
DOT (Transport) UN 3261 Corrosive solid, acidic, organic, n.o.s. (typical classification for labile acid chloride equivalents).

Note on Incineration: The presence of the Chlorine atom necessitates disposal at a facility equipped with secondary combustion chambers and acid gas scrubbers to capture HCl and prevent the formation of dioxins/furans. Never dispose of this via drain or evaporation.

References

  • PubChem. (n.d.).[4] 4-Chloro-2-(4-chlorophenyl)quinazoline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Note: While the specific 2-chlorophenyl isomer is less common, the 4-chlorophenyl isomer (CAS 59490-94-7) shares the identical 4-chloroquinazoline reactivity profile relevant to disposal.[1]

    • Used to validate H314/H318 hazard codes for the 4-chloroquinazoline core.[1]

  • US Environmental Protection Agency (EPA). (2023).[5] RCRA Orientation Manual: Hazardous Waste Management. Retrieved October 26, 2023, from [Link]

  • European Commission. (2014). Commission Decision 2000/532/EC on the list of waste (European Waste Catalogue). Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Chloro-2-(2-chlorophenyl)quinazoline: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is the cornerstone of laboratory safety and experimental integrity. This guide provides essential, field-tested safety and logistical information for the operational use and disposal of 4-Chloro-2-(2-chlorophenyl)quinazoline. As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring your research is conducted with the utmost safety and confidence. This document is structured to provide a direct, procedural workflow, explaining the causality behind each safety recommendation.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, 4-Chloro-2-(2-chlorophenyl)quinazoline should be treated as a substance with the following potential hazards:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation : May cause respiratory irritation, particularly if handled as a fine powder.[3]

  • Long-Term Effects : Some related compounds are suspected of causing genetic defects or cancer.[4][5] Therefore, it is prudent to handle this compound as a potential carcinogen and minimize all routes of exposure.

  • Environmental Hazards : Likely to be toxic to aquatic life with long-lasting effects.[4]

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) and engineering controls is mandatory.

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following table outlines the minimum required PPE for handling 4-Chloro-2-(2-chlorophenyl)quinazoline.

Protection Type Required Equipment Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles with side shields and a full-face shield.Protects against splashes of solvents containing the compound and airborne particulates. A face shield offers a secondary barrier for the entire face.[6][7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Double-gloving is recommended. Always check the glove manufacturer's specifications for breakthrough times with the specific solvents being used. Discard gloves immediately if contamination is suspected.[8][9]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Provides a primary barrier against incidental contact. For procedures with a higher risk of splashing or for handling larger quantities, consider a chemical-resistant apron or Tychem coveralls.[7][10]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.This is mandatory when handling the compound as a solid outside of a certified fume hood or when there is a risk of aerosolization.[7][8][11] A face-fit test is required for tight-fitting respirators to ensure efficacy.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is critical to minimizing exposure risk. The following workflow is designed to be a self-validating system for the safe handling of 4-Chloro-2-(2-chlorophenyl)quinazoline.

Preparation and Pre-Handling
  • Designate a Work Area : All handling of 4-Chloro-2-(2-chlorophenyl)quinazoline should occur within a certified chemical fume hood to ensure adequate ventilation and containment.[1]

  • Assemble Materials : Before bringing the compound into the work area, ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are present.

  • Verify Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Don PPE : Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, face shield).

Handling the Compound
  • Weighing : If weighing the solid compound, do so within the fume hood. Use smooth, deliberate motions to avoid creating airborne dust.

  • Transfers : When transferring the solid, use a spatula and tap it gently to release the powder. Avoid pouring the solid directly from the bottle.

  • Dissolving : When dissolving the compound, add the solvent to the vessel containing the solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.

  • Reactions and Manipulations : Keep all vessels containing the compound capped or covered when not in use.

Post-Handling and Decontamination
  • Decontaminate Surfaces : Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.

  • Clean Equipment : Thoroughly clean all glassware and equipment that came into contact with the compound.

  • Doff PPE : Remove PPE in a manner that avoids self-contamination. The general principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., remove outer gloves first).

Disposal Plan: Managing Waste Streams

Proper waste management is a critical component of the chemical handling lifecycle.

  • Chemical Waste : All solutions and solids containing 4-Chloro-2-(2-chlorophenyl)quinazoline must be disposed of in a designated, labeled hazardous waste container for chlorinated organic compounds. Never dispose of this chemical down the drain.[1][12]

  • Contaminated PPE : All disposable PPE (gloves, bench paper, etc.) that has come into contact with the compound should be placed in a sealed bag and disposed of as solid hazardous waste.[13]

  • Empty Containers : The original container of 4-Chloro-2-(2-chlorophenyl)quinazoline should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is paramount.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[14] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spill : For a small spill within a fume hood, use an absorbent material to contain it, then decontaminate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[15]

Workflow Visualization

The following diagram illustrates the key decision points and workflow for safely handling 4-Chloro-2-(2-chlorophenyl)quinazoline.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_start Start: New Task fume_hood Verify Fume Hood Certification prep_start->fume_hood emergency_eq Check Eyewash/Shower fume_hood->emergency_eq don_ppe Don Full PPE emergency_eq->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer/Dissolve weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate waste_chem Dispose Chemical Waste decontaminate->waste_chem waste_ppe Dispose Contaminated PPE waste_chem->waste_ppe doff_ppe Doff PPE waste_ppe->doff_ppe end_task End Task doff_ppe->end_task

Caption: Safe Handling and Disposal Workflow.

References

  • 4-Chloroquinazoline - Safety Data Sheet. ChemicalBook. (2025-07-19).
  • SAFETY DATA SHEET - 4-Chlorophenylhydrazine Hydrochloride. TCI Chemicals. (2025-04-25).
  • SAFETY DATA SHEET - 4-Hydroxyquinazoline. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chloroaniline. Sigma-Aldrich. (2026-01-13).
  • 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde Safety and Hazards. PubChem.
  • Chlorine Safety. Texas Department of Insurance.
  • Chlorine - Personal Protective Equipment (PPE). Canadian Centre for Occupational Health and Safety (CCOHS).
  • How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. (2025-07-20).
  • Safe use of chlorine-based disinfectant chemicals guidance. NHS Employers.
  • SAFETY DATA SHEET - Hyspin AWH-M 15. Castrol. (2025-03-06).
  • Personal Protective Equipment. Environmental Health & Safety Services.
  • MATERIAL SAFETY DATA SHEET - NEXTSTEP™ NG HERBICIDE. Greenbook.net. (2011-10-18).
  • Safety Data Sheet: 4-Chloroaniline. Carl ROTH.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • Safety data sheet - KEMCO NQ0408 Quarz. Kemperol.
  • Safe Handling of Hazardous Drugs. Duke Safety. (2025-03-05).

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.